2-Thiouracil-13C,15N2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-sulfanylidene-(213C,1,3-15N2)1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGGZBWXRYJHK-VMGGCIAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH][13C](=S)[15NH]C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Thiouracil-¹³C,¹⁵N₂ for Researchers and Drug Development Professionals
An overview of the isotopically labeled compound 2-Thiouracil-¹³C,¹⁵N₂, a valuable tool in diverse research fields, from metabolic studies to targeted drug development. This guide provides a comprehensive analysis of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and visual diagrams of its mechanisms of action.
Core Chemical Properties
2-Thiouracil-¹³C,¹⁵N₂ is the isotopically labeled form of 2-thiouracil, a derivative of uracil where the oxygen atom at the second position is replaced by a sulfur atom. The stable isotopes, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into the pyrimidine ring, making it a powerful tracer for metabolic and pharmacokinetic studies.
Below is a summary of its key chemical and physical properties. The data for the labeled compound is primarily based on supplier specifications, while some physical properties are referenced from the unlabeled analogue due to their expected similarity.
| Property | Value | Source |
| Molecular Formula | ¹³CC₃H₄¹⁵N₂OS | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White to pale cream-colored powder or crystals | [2] |
| Melting Point | >300 °C (with decomposition) | [2] |
| Solubility | Very slightly soluble in water; soluble in alkaline solutions | [2][3] |
| Purity | ≥98% | [4] |
| Isotopic Enrichment | ≥99% for ¹³C, ≥98% for ¹⁵N | [4] |
| Unlabeled CAS Number | 141-90-2 | [1][5] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 2-Thiouracil-¹³C,¹⁵N₂
This synthesis involves the condensation of an isotopically labeled thiourea with a β-keto ester.
Materials:
-
[¹³C,¹⁵N₂]-Thiourea
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve [¹³C,¹⁵N₂]-Thiourea in absolute ethanol.
-
Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol.
-
Condensation: Slowly add ethyl acetoacetate to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid. The product, 2-Thiouracil-¹³C,¹⁵N₂, will precipitate out of the solution.
-
Purification: Filter the precipitate and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N) and Mass Spectrometry to verify the incorporation of the stable isotopes.
Key Applications and Mechanisms of Action
2-Thiouracil and its labeled counterpart have significant applications in biomedical research, primarily as an antithyroid agent, a selective inhibitor of neuronal nitric oxide synthase (nNOS), and as a melanoma imaging agent.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
2-Thiouracil is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes in the nervous system.[6][7] It exerts its inhibitory effect by interfering with the dimerization of nNOS monomers, a crucial step for its enzymatic activity.[6] Specifically, 2-thiouracil antagonizes the binding of the cofactor tetrahydrobiopterin (BH4), which is essential for the dimerization and activation of the enzyme.[6]
Melanoma Imaging
2-Thiouracil exhibits a remarkable specificity for melanoma cells, as it is selectively incorporated into the melanin pigment during its synthesis.[8] This property makes radiolabeled versions of 2-thiouracil, such as those containing Iodine-123 or Carbon-14, valuable agents for the non-invasive imaging and diagnosis of melanoma. The isotopically labeled 2-Thiouracil-¹³C,¹⁵N₂ can be used in preclinical studies to trace its uptake and metabolism within melanoma cells.
Metabolic Tracing and Flux Analysis
The presence of ¹³C and ¹⁵N labels in 2-Thiouracil-¹³C,¹⁵N₂ allows researchers to trace its metabolic fate and quantify its contribution to various metabolic pathways. This is particularly useful in metabolic flux analysis (MFA), a powerful technique to determine the rates of metabolic reactions within a biological system.
Experimental Protocol: Metabolic Tracing in Cell Culture
Objective: To trace the incorporation of 2-Thiouracil-¹³C,¹⁵N₂ into cellular metabolites.
Materials:
-
Cancer cell line of interest (e.g., melanoma cell line)
-
Cell culture medium
-
2-Thiouracil-¹³C,¹⁵N₂
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture the cells to a desired confluency in standard medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of 2-Thiouracil-¹³C,¹⁵N₂.
-
Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound.
-
Metabolite Extraction: Harvest the cells and perform metabolite extraction using a suitable method (e.g., methanol-chloroform extraction).
-
LC-MS Analysis: Analyze the extracted metabolites using LC-MS to identify and quantify the isotopically labeled species. The mass shift corresponding to the incorporation of ¹³C and ¹⁵N will indicate the metabolic pathways involving 2-thiouracil.
-
Data Analysis: Analyze the mass isotopomer distribution to determine the relative contribution of 2-Thiouracil-¹³C,¹⁵N₂ to different metabolic pools and to calculate metabolic fluxes.
Conclusion
2-Thiouracil-¹³C,¹⁵N₂ is a versatile and powerful research tool with significant potential in drug development and biomedical research. Its unique chemical properties and biological activities, combined with the utility of stable isotope labeling, provide researchers with a valuable probe to investigate complex biological processes, from enzyme kinetics and metabolic pathways to targeted disease imaging and therapy. This guide serves as a foundational resource for scientists and professionals seeking to leverage the capabilities of this important labeled compound in their research endeavors.
References
- 1. Thiouracil-13C,15N2 | CymitQuimica [cymitquimica.com]
- 2. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. Thiouracil-13C,15N2 | CAS | LGC Standards [lgcstandards.com]
- 6. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Uptake of 123I-5-iodo-2-thiouracil, a possible radiopharmaceutical for noninvasive detection of ocular melanoma, in melanotic and amelanotic melanomas in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of 2-Thiouracil-¹³C,¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of isotopically labeled 2-Thiouracil-¹³C,¹⁵N₂, its isotopic enrichment levels, and its applications in research, particularly in drug development. The methodologies for key experiments are detailed, and signaling pathways are visualized to facilitate a comprehensive understanding of its biological roles.
Introduction
2-Thiouracil, a heterocyclic compound, is an analog of the pyrimidine base uracil. It has significant biological activities, including antithyyroid properties and the ability to selectively inhibit neuronal nitric oxide synthase (nNOS).[1][2][3] The isotopically labeled version, 2-Thiouracil-¹³C,¹⁵N₂, serves as a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.[3] The incorporation of stable heavy isotopes like ¹³C and ¹⁵N allows for the precise tracing and quantification of the molecule in complex biological systems without the concerns associated with radioisotopes.
Synthesis of 2-Thiouracil-¹³C,¹⁵N₂
The synthesis of 2-Thiouracil-¹³C,¹⁵N₂ involves the preparation of an isotopically labeled pyrimidine precursor followed by thionation. A chemo-enzymatic approach is a versatile method for producing isotopically labeled pyrimidines with high efficiency.[4] This method combines chemical synthesis of the labeled nucleobase with enzymatic reactions to achieve specific labeling patterns.
Isotopic Enrichment
The isotopic enrichment of commercially available 2-Thiouracil-¹³C,¹⁵N₂ is typically high, ensuring its utility as a tracer and internal standard. The data below is a summary of typical enrichment levels.
| Isotope | Enrichment Level |
| ¹³C | ≥ 99% |
| ¹⁵N | ≥ 98% |
Table 1: Typical Isotopic Enrichment Levels for 2-Thiouracil-¹³C,¹⁵N₂.
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of 2-Thiouracil-¹³C,¹⁵N₂, based on established methods for synthesizing labeled pyrimidines.
Synthesis of [¹³C,¹⁵N₂]-Uracil
This initial step involves the chemical synthesis of the labeled uracil ring.
Materials:
-
[¹³C,¹⁵N₂]-Urea
-
[¹³C₂]-Bromoacetic acid
-
Potassium hydroxide
-
Sulfuric acid
-
Ethanol
Procedure:
-
A solution of [¹³C,¹⁵N₂]-urea and [¹³C₂]-bromoacetic acid in ethanol is prepared.
-
The mixture is refluxed in the presence of a base, such as potassium hydroxide, to facilitate the condensation reaction and ring closure.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the pH is adjusted with sulfuric acid to precipitate the crude [¹³C,¹⁵N₂]-uracil.
-
The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
The crude product is purified by recrystallization from water or ethanol to yield pure [¹³C,¹⁵N₂]-uracil.
Thionation of [¹³C,¹⁵N₂]-Uracil to 2-Thiouracil-¹³C,¹⁵N₂
The synthesized labeled uracil is then converted to 2-thiouracil.
Materials:
-
[¹³C,¹⁵N₂]-Uracil
-
Lawesson's reagent or Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous pyridine or other suitable solvent
Procedure:
-
[¹³C,¹⁵N₂]-Uracil is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Lawesson's reagent or phosphorus pentasulfide is added portion-wise to the solution at room temperature.
-
The reaction mixture is heated to reflux and the progress is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is treated with water and the resulting precipitate is collected by filtration.
-
The crude 2-Thiouracil-¹³C,¹⁵N₂ is purified by column chromatography on silica gel or by recrystallization to obtain the final product.
Biological Signaling Pathways
2-Thiouracil is known to interact with specific biological pathways, making it a compound of interest for therapeutic and research purposes.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
2-Thiouracil is a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform.[1][2] It acts as a competitive inhibitor with a Ki of 20 μM.[3] The inhibition mechanism involves interference with the binding of the substrate L-arginine and the cofactor tetrahydrobiopterin (BH₄).[1] 2-Thiouracil also antagonizes the BH₄-induced dimerization of nNOS, which is essential for its enzymatic activity.[2] This selective inhibition of nNOS suggests potential therapeutic applications for conditions where aberrant nitric oxide production is implicated.
Caption: Inhibition of neuronal nitric oxide synthase (nNOS) by 2-Thiouracil.
Antithyroid Mechanism
The primary antithyroid effect of 2-thiouracil is the inhibition of thyroid hormone synthesis.[5] This is achieved by interfering with the action of the enzyme thyroid peroxidase (TPO).[5][6][7] TPO is crucial for the iodination of tyrosine residues on the thyroglobulin protein, a key step in the production of thyroxine (T₄) and triiodothyronine (T₃).[5] 2-Thiouracil acts as a substrate for the TPO-iodine complex, thereby competitively inhibiting the iodination of tyrosine.[7]
References
- 1. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. louisville.edu [louisville.edu]
- 6. The mechanism of action of the thioureylene antithyroid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antithyroid agent - Wikipedia [en.wikipedia.org]
Physical and chemical characteristics of 2-Thiouracil-13C,15N2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Thiouracil-¹³C,¹⁵N₂, an isotopically labeled version of the biologically active 2-thiouracil molecule. This document details its properties, analytical methodologies, and key applications in research and development. The inclusion of stable isotopes allows for its use as an internal standard in quantitative mass spectrometry assays and as a tracer in metabolic studies. This guide is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their work.
Core Physical and Chemical Characteristics
2-Thiouracil-¹³C,¹⁵N₂ is a synthetic, stable isotope-labeled analog of 2-thiouracil, a compound known for its antithyroid properties.[1][2] The incorporation of one Carbon-13 and two Nitrogen-15 isotopes provides a distinct mass signature, making it an invaluable tool in various analytical applications without altering the fundamental chemical reactivity of the molecule.[3][4]
Quantitative Data Summary
The key physical and chemical properties of 2-Thiouracil-¹³C,¹⁵N₂ are summarized in the table below. Data for the unlabeled compound is also provided for reference where specific data for the labeled analog is not available.
| Property | Value | Reference |
| IUPAC Name | 2-thioxo-(2-¹³C,1,3-¹⁵N₂)1H-pyrimidin-4-one | [5][6][7] |
| Synonyms | Thiouracil-¹³C,¹⁵N₂; 2-thioxo-(2-¹³C,1,3-¹⁵N₂)-1H-pyrimidin-4-one | [5] |
| Molecular Formula | ¹³CC₃H₄¹⁵N₂OS | [3][5][6] |
| Molecular Weight | 131.13 g/mol | [3][5][6] |
| Accurate Mass | 131.0019 Da | [6][7] |
| Unlabeled CAS Number | 141-90-2 | [5][6][7] |
| Appearance | White or pale cream-colored crystalline powder (inferred from unlabeled) | [8][9] |
| Melting Point | >300 °C; ~340 °C with decomposition (for unlabeled) | [8][9] |
| Solubility | Sparingly soluble in water; soluble in alkaline solutions and DMSO (10 mM). | [1][8][10] |
| SMILES | O=C1[15NH]--INVALID-LINK--[15NH]C=C1 | [4][5][6] |
| InChI | InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1 | [5][6][7] |
| Isotopic Enrichment | Minimum: 99% ¹³C, 98% ¹⁵N (Varies by supplier) | [11] |
| Purity | ≥98% (Varies by supplier) | [11] |
Experimental Protocols
Detailed experimental protocols for the analysis of 2-Thiouracil-¹³C,¹⁵N₂ are typically developed in-house based on the specific application. However, this section outlines the general methodologies for its synthesis and characterization.
General Synthesis Pathway
The synthesis of unlabeled 2-thiouracil provides a template for its isotopic labeling. A common industrial method involves the condensation of an alkali metal formylacetic ester with thiourea.[12]
A potential synthesis for the labeled compound would follow these general steps:
-
Reaction Initiation: An ester of acetic acid is reacted with an ester of formic acid in the presence of an alkali metal alcoholate (e.g., sodium methylate) under an inert atmosphere.[12]
-
Formation of Intermediate: This reaction produces the corresponding alkali metal formylacetic ester.[12]
-
Condensation: The formylacetic ester intermediate is then reacted, without isolation, with isotopically labeled [¹⁵N₂]-thiourea in the presence of a caustic alkali.[12] The synthesis would require a custom synthesis of [¹³C]-formylacetic ester or a related precursor to incorporate the carbon label.
-
Hydrolysis: The resulting salt is hydrolyzed to form the final 2-Thiouracil-¹³C,¹⁵N₂ product.[12]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the molecular structure and the specific positions of the ¹³C and ¹⁵N labels.
-
Methodology:
-
Dissolve a sample of 2-Thiouracil-¹³C,¹⁵N₂ in a suitable deuterated solvent, such as DMSO-d₆.
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectra.
-
In the ¹³C NMR spectrum, the signal for the C2 carbon will be enhanced and will show coupling to the adjacent ¹⁵N atoms.
-
In the ¹⁵N NMR spectrum, two distinct signals corresponding to the labeled nitrogen atoms will be observed, exhibiting characteristic couplings.
-
The ¹H NMR will show protons coupled to the adjacent ¹⁵N nuclei, providing further structural confirmation.
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight, elemental composition, and isotopic purity.
-
Methodology:
-
Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile/water).
-
Infuse the sample into a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap instrument using electrospray ionization (ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The resulting spectrum should show a prominent ion corresponding to the calculated accurate mass of 2-Thiouracil-¹³C,¹⁵N₂ (131.0019 Da).[6][7]
-
The isotopic distribution pattern should be compared with the theoretical pattern for the specified level of enrichment.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the chemical purity of the compound.
-
Methodology:
-
Develop a reversed-phase HPLC method using a C18 column.
-
Prepare a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Run a gradient elution to separate the target compound from any impurities.
-
Detection can be performed using a UV detector (monitoring at a wavelength where the compound absorbs, typically around 260-280 nm) or coupled with a mass spectrometer (LC-MS).
-
Purity is calculated based on the relative peak area of the main component.
-
Applications and Mechanisms of Action
The primary utility of 2-Thiouracil-¹³C,¹⁵N₂ stems from its identity as a stable isotope-labeled analog of a bioactive molecule.
Workflow as a Tracer in Pharmacokinetic Studies
As a labeled compound, its most common application is as a tracer or internal standard in pharmacokinetic (PK) and metabolic studies, typically quantified using LC-MS/MS.
Caption: Workflow for using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard in a typical pharmacokinetic study.
Inhibition of Thyroid Hormone Synthesis
Unlabeled 2-thiouracil is a well-documented antithyroid agent.[1][2] It functions by inhibiting thyroid peroxidase, the enzyme essential for iodinating tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones (T3 and T4). The labeled version can be used to study the mechanism and kinetics of this inhibition.
References
- 1. 2-Thiouracil: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 2-Thiouracil - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thiouracil-13C,15N2 | CymitQuimica [cymitquimica.com]
- 6. Thiouracil-13C,15N2 | CAS | LGC Standards [lgcstandards.com]
- 7. Thiouracil-13C,15N2 | CAS | LGC Standards [lgcstandards.com]
- 8. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Thiouracil, 141-90-2, T7750, Assay =99 , Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. schd-shimadzu.com [schd-shimadzu.com]
- 12. US3718649A - Process for thiouracil production - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mass Spectrum of 2-Thiouracil-¹³C,¹⁵N₂
This technical guide provides a comprehensive overview of the mass spectrum of the isotopically labeled compound 2-Thiouracil-¹³C,¹⁵N₂. Designed for researchers, scientists, and drug development professionals, this document details the expected mass spectral data, experimental protocols for its analysis, and the logical workflow involved in its characterization.
Introduction
2-Thiouracil is a sulfur-containing analog of the pyrimidine base uracil, known for its role as an antithyroid agent. The isotopically labeled version, 2-Thiouracil-¹³C,¹⁵N₂, incorporates one heavy carbon-¹³ and two heavy nitrogen-¹⁵ atoms. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as those used in pharmacokinetic studies and residue analysis in food products.[1][2][3] Understanding its mass spectrometric behavior is crucial for developing and validating such analytical methods.
Predicted Mass Spectrum Data
The mass spectrum of 2-Thiouracil-¹³C,¹⁵N₂ is predicted based on the known fragmentation of unlabeled 2-thiouracil. The introduction of stable isotopes results in a predictable mass shift of the parent ion and its fragments. The molecular weight of unlabeled 2-thiouracil is approximately 128.15 g/mol , while the labeled variant is approximately 131.13 g/mol .[1][4][5][6]
The primary fragmentation of 2-thiouracil under electron ionization involves the loss of a neutral molecule of isothiocyanic acid (HNCS) or related fragments, leading to characteristic product ions.[7][8] The table below summarizes the expected m/z values for the parent ion and major fragments of both unlabeled and labeled 2-thiouracil.
| Compound | Parent Ion (M+) [m/z] | Fragment Ion 1 [m/z] (Loss of S and H) | Fragment Ion 2 [m/z] (Loss of S) | Fragment Ion 3 [m/z] (C₃NH₃O⁺) |
| 2-Thiouracil | 128 | 95 | 96 | 69 |
| 2-Thiouracil-¹³C,¹⁵N₂ | 131 | 98 | 99 | 71 |
Note: The m/z values for 2-Thiouracil-¹³C,¹⁵N₂ are predicted based on the inclusion of one ¹³C and two ¹⁵N isotopes in the pyrimidine ring structure.
Experimental Protocols
The analysis of 2-Thiouracil-¹³C,¹⁵N₂, particularly when used as an internal standard, is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying low levels of the analyte in complex matrices.[9][10][11]
Sample Preparation
-
Matrix Spiking : For use as an internal standard, a known concentration of 2-Thiouracil-¹³C,¹⁵N₂ is spiked into the biological matrix (e.g., plasma, urine, tissue homogenate) before sample extraction.[12]
-
Protein Precipitation : To remove proteins that can interfere with the analysis, a cold organic solvent such as acetonitrile or methanol is added to the sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[13]
-
Liquid-Liquid Extraction (Optional) : For further cleanup, a liquid-liquid extraction may be performed. The supernatant from the protein precipitation step is mixed with an immiscible organic solvent (e.g., ethyl acetate). The analyte and internal standard will partition into the organic layer, which is then separated and evaporated to dryness.[9]
-
Reconstitution : The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation :
-
Column : A C18 reverse-phase column is commonly used for the separation of thiouracil and its analogs.[14]
-
Mobile Phase : A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.[14]
-
Flow Rate : A flow rate in the range of 0.2-0.5 mL/min is generally used.
-
Injection Volume : Typically 5-10 µL of the reconstituted sample is injected.[13]
-
-
Mass Spectrometry Detection :
-
Ionization Source : Electrospray ionization (ESI) is commonly used, often in negative ion mode for thiouracils, though positive mode can also be effective.[14]
-
Scan Mode : Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of 2-Thiouracil-¹³C,¹⁵N₂) and monitoring for specific product ions.[14]
-
Precursor and Product Ions :
-
For 2-Thiouracil-¹³C,¹⁵N₂, the precursor ion would be m/z 131.
-
Product ions would be selected from the predicted fragments (e.g., m/z 98, 71). The specific transitions would need to be optimized experimentally.
-
-
Collision Energy : The collision energy in the collision cell of the mass spectrometer needs to be optimized to achieve the most abundant and stable fragmentation for the selected MRM transitions.
-
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of an analyte using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard by LC-MS/MS.
Logical Relationship of Mass Spectrometry Components
Caption: Key components of a triple quadrupole mass spectrometer used for MRM analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of Internal Standards for 2D-UPLC-MS/MS Quantification of Noncanonical DNA Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiouracil-13C,15N2 | CymitQuimica [cymitquimica.com]
- 5. Thiouracil-13C,15N2 | CAS | LGC Standards [lgcstandards.com]
- 6. 2-Thiouracil [webbook.nist.gov]
- 7. Ultrafast Photo-Ion Probing of the Relaxation Dynamics in 2-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociative Photoionization of 2‑Thiouracil and 4‑Thiouracil: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of thyreostatic drugs in thyroid samples by liquid chromatography tandem mass spectrometry: comparison of two sample treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research-portal.uu.nl [research-portal.uu.nl]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of 2-Thiouracil in Urine by Isotope Dilution Mass Spectrometry
Introduction
2-Thiouracil is a thyrostatic drug that has been used to promote weight gain in livestock. Its use in food-producing animals is banned in many regions, including the European Union, due to potential adverse health effects in consumers.[1] Regulatory monitoring requires sensitive and specific analytical methods for the detection and quantification of 2-thiouracil residues in biological matrices such as urine. Isotope dilution mass spectrometry is a highly accurate and precise technique for quantitative analysis, as it employs a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the quantification of 2-thiouracil in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach. An alternative gas chromatography-mass spectrometry (GC-MS) method is also presented. These methods are intended for researchers, scientists, and drug development professionals involved in food safety, toxicology, and pharmacokinetic studies.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS method described.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.07 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.20 µg/L | [2] |
| Trueness/Recovery | 94 - 97% | [1] |
| Intra-day Precision (%RSD) | < 5% | [1] |
| Inter-day Precision (%RSD) | < 8% | [1] |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of 2-thiouracil in urine is depicted in the following diagram.
Caption: LC-MS/MS workflow for 2-thiouracil quantification in urine.
Detailed Experimental Protocols
I. LC-MS/MS Method
This protocol is based on methodologies that utilize derivatization and a structurally similar deuterated internal standard for quantification.
1. Materials and Reagents
-
2-Thiouracil standard
-
Propylthiouracil-d5 (Internal Standard)
-
Hydrochloric acid (HCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
3-iodobenzyl bromide
-
Ammonium acetate
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., divinylbenzene-N-vinylpyrrolidone copolymer or C18)
-
Centrifuge tubes
-
Nitrogen evaporator
-
LC-MS/MS system with electrospray ionization (ESI) source
2. Sample Preparation
-
Sample Collection and Stabilization: Collect urine samples in appropriate containers. Upon receipt, thaw frozen samples and acidify to approximately pH 1 with HCl and add EDTA to stabilize the analytes.[1]
-
Internal Standard Spiking: To a 5 mL aliquot of the stabilized urine sample, add a known concentration of the propylthiouracil-d5 internal standard solution.
-
Derivatization: Add 3-iodobenzyl bromide solution to the sample, vortex, and incubate to allow for the derivatization of the thiouracil compounds.[1]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by washing with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analytes with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient: A suitable gradient to separate 2-thiouracil from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (method dependent)
-
MRM Transitions:
4. Quantification
Create a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-thiouracil and a fixed concentration of the internal standard. The concentration of 2-thiouracil in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
II. GC-MS Method (Alternative)
This method involves a two-step derivatization process to increase the volatility of 2-thiouracil for gas chromatography.
1. Materials and Reagents
-
2-Thiouracil standard
-
Deuterated internal standard (e.g., synthesized using a deuterated derivatization agent)
-
Pentafluorobenzyl bromide (PFBBr)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Acetonitrile
-
Toluene
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms)
2. Sample Preparation
-
Extraction: Perform a liquid-liquid or solid-phase extraction of the urine sample to isolate the analytes.
-
Derivatization:
-
The dried extract is first derivatized with pentafluorobenzyl bromide (PFBBr) under basic conditions.
-
This is followed by a second derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the remaining active hydrogens.
-
-
Internal Standard: A deuterated internal standard can be synthesized by derivatizing a known amount of 2-thiouracil standard with a deuterated silylating agent (e.g., d9-MSTFA).[4] This labeled standard is then added to the samples before derivatization.
3. GC-MS Parameters
-
GC Column: A non-polar or medium-polarity capillary column.
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient to ensure separation of the derivatized analyte from other components.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
MS Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-thiouracil and its deuterated analog.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the isotope dilution quantification process.
Caption: Logic of isotope dilution mass spectrometry for quantification.
References
- 1. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2-Thiouracil-¹³C,¹⁵N₂ in Metabolic Flux Analysis of Cancer Cells
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival.[1] Pyrimidine nucleotide synthesis is a critical pathway for DNA and RNA production, and its upregulation is frequently observed in cancer cells. Stable isotope tracing using compounds labeled with ¹³C and ¹⁵N has become a powerful tool for quantifying the activity of metabolic pathways, a technique known as Metabolic Flux Analysis (MFA).[2][3]
2-Thiouracil, a sulfur-containing analog of uracil, can be metabolized through the pyrimidine salvage pathway, leading to its incorporation into nucleotides and RNA.[4][5][6] By using 2-Thiouracil labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N₂), researchers can trace its metabolic fate and quantify the flux through the pyrimidine salvage pathway in cancer cells. This provides insights into the reliance of cancer cells on nucleotide salvage versus de novo synthesis, a distinction with significant therapeutic implications.
Principle of Application
2-Thiouracil-¹³C,¹⁵N₂ is supplied to cancer cells in culture. The labeled thiouracil is taken up by the cells and converted into 2-thio-uridine monophosphate (TUMP) by the enzyme uracil phosphoribosyltransferase (UPRT).[7] Subsequent phosphorylation steps convert TUMP into 2-thio-uridine diphosphate (TUDP) and 2-thio-uridine triphosphate (TUTP). TUTP can then be incorporated into newly synthesized RNA.
By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the isotopologue distribution of these metabolites can be measured. The mass shift resulting from the ¹³C and ¹⁵N labels allows for the differentiation between metabolites derived from the labeled tracer and those from endogenous, unlabeled sources. This data, combined with metabolic modeling, enables the calculation of the rate (flux) of 2-Thiouracil incorporation into the nucleotide pool and RNA.
Potential Applications in Cancer Research and Drug Development
-
Quantifying Pyrimidine Salvage Pathway Activity: Directly measuring the flux through the pyrimidine salvage pathway can reveal its importance in different cancer types or under various conditions.
-
Identifying Therapeutic Targets: Cancer cells heavily reliant on nucleotide salvage may be more susceptible to inhibitors of this pathway. 2-Thiouracil-¹³C,¹⁵N₂ can be used to screen for drugs that modulate this pathway.
-
Assessing Drug Efficacy: The efficacy of drugs targeting de novo pyrimidine synthesis can be evaluated by measuring the compensatory flux through the salvage pathway.
-
Understanding Resistance Mechanisms: Alterations in nucleotide salvage flux may contribute to drug resistance. This tracer can be used to study these metabolic adaptations.
Hypothesized Metabolic Pathway of 2-Thiouracil-¹³C,¹⁵N₂
Caption: Hypothesized metabolic incorporation of labeled 2-Thiouracil into RNA.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment. Culture in standard growth medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Tracer Preparation: Prepare a stock solution of 2-Thiouracil-¹³C,¹⁵N₂ in sterile DMSO or water. The final concentration in the labeling medium will need to be optimized but can start in the range of 10-100 µM.
-
Labeling Medium: Prepare a custom growth medium for the labeling experiment. This is typically the standard growth medium lacking unlabeled uracil to maximize tracer incorporation.
-
Labeling: Once cells reach the desired confluency (typically 50-60%), aspirate the standard growth medium, wash the cells once with PBS, and add the pre-warmed labeling medium containing 2-Thiouracil-¹³C,¹⁵N₂.
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of tracer incorporation. The optimal time will depend on the cell line's doubling time and metabolic rate.
Protocol 2: Metabolite Extraction
-
Washing: At each time point, place the 6-well plate on ice. Aspirate the labeling medium and wash the cell monolayer rapidly with 2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.
-
Quenching and Extraction: Immediately add 1 mL of ice-cold 80% methanol/20% water solution to each well to quench metabolic activity and extract intracellular metabolites.
-
Cell Lysis: Scrape the cells from the plate in the methanol solution and transfer the cell suspension to a microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[8]
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Store the dried pellets at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the chromatography method, such as 50% acetonitrile/50% water.[8]
-
Chromatography: Separate the metabolites using a liquid chromatography system. For polar pyrimidine metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed.
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution tandem mass spectrometer (e.g., Q-Exactive or triple quadrupole) operating in negative ion mode.
-
Data Acquisition: Use a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method to detect and quantify the different isotopologues of uracil, 2-Thiouracil, and their phosphorylated derivatives. The mass transitions will be specific for the unlabeled (M+0) and labeled (M+3, assuming one ¹³C and two ¹⁵N atoms in the pyrimidine ring) forms of the metabolites.
Experimental Workflow
Caption: A streamlined workflow for MFA using labeled 2-Thiouracil.
Data Presentation: Hypothetical Quantitative Results
The following tables represent hypothetical data from an experiment comparing a control cancer cell line to one treated with a drug that inhibits de novo pyrimidine synthesis. The data shows the fractional contribution of the 2-Thiouracil-¹³C,¹⁵N₂ tracer to the intracellular pool of 2-Thio-UMP after 24 hours of labeling.
Table 1: Fractional Labeling of 2-Thio-UMP in Control vs. Drug-Treated Cells
| Cell Line/Condition | Labeled 2-Thio-UMP (M+3) Fraction (%) | Unlabeled 2-Thio-UMP (M+0) Fraction (%) |
| Cancer Cells (Control) | 15.2 ± 1.8 | 84.8 ± 1.8 |
| Cancer Cells + Drug X | 45.7 ± 3.5 | 54.3 ± 3.5 |
Table 2: Calculated Flux of 2-Thiouracil into the Nucleotide Pool
| Cell Line/Condition | Relative Flux (nmol/10⁶ cells/hr) |
| Cancer Cells (Control) | 5.8 ± 0.7 |
| Cancer Cells + Drug X | 18.3 ± 1.4 |
Data are presented as mean ± standard deviation from n=3 biological replicates. This data is illustrative and not from a published study.
Interpretation of Hypothetical Data
The tables illustrate that under normal conditions, the cancer cells exhibit a baseline level of 2-Thiouracil incorporation, reflecting the activity of the pyrimidine salvage pathway. Upon treatment with "Drug X," an inhibitor of the de novo synthesis pathway, the cells show a significant increase in the fractional labeling of 2-Thio-UMP. This leads to a calculated three-fold increase in the flux of 2-Thiouracil into the nucleotide pool. This result would suggest that the cancer cells compensate for the inhibition of de novo synthesis by upregulating the salvage pathway, a finding that could have important implications for the development of combination therapies.
References
- 1. Mapping cancer cell metabolism with(13)C flux analysis: Recent progress and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-thiouracil in pyrimidine pathways leading to nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Metabolism Of 2-Thiouracil In Pyrimidine Pathways Leading To Nucleic A" by Mei Ying Wong [digitalcommons.library.uab.edu]
- 6. pnas.org [pnas.org]
- 7. RNA analysis by biosynthetic tagging using 4-thiouracil and uracil phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for dual metabolomics and proteomics using nanoflow liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Antithyroid Medications Using 2-Thiouracil-¹³C,¹⁵N₂
Introduction
Therapeutic Drug Monitoring (TDM) is a critical clinical practice for optimizing the dosing regimens of antithyroid drugs such as methimazole (MMI) and propylthiouracil (PTU). These medications are cornerstones in the management of hyperthyroidism, particularly in Graves' disease. Given their narrow therapeutic indices and the potential for significant side effects, maintaining optimal plasma concentrations is paramount for efficacy and patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate and precise quantification, as it effectively corrects for variability during sample preparation and analysis. This document outlines the application and protocols for using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard in the LC-MS/MS-based TDM of antithyroid medications.
Core Applications
2-Thiouracil-¹³C,¹⁵N₂ is a stable isotope-labeled analog of 2-thiouracil, a compound structurally similar to the active antithyroid drug propylthiouracil (PTU). Its utility as an internal standard stems from its near-identical chemical and physical properties to the analyte of interest, with the key difference being its mass. This allows it to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thereby providing a reliable reference for quantification.
Key applications include:
-
Therapeutic Drug Monitoring (TDM): Accurate measurement of plasma concentrations of antithyroid drugs like PTU and methimazole to ensure they are within the therapeutic range.
-
Pharmacokinetic (PK) Studies: Detailed characterization of the absorption, distribution, metabolism, and excretion of antithyroid medications in research and clinical trial settings.
-
Toxicology: Quantification of antithyroid drug levels in cases of suspected overdose or adverse drug reactions.
Signaling Pathway of Thionamide Antithyroid Drugs
Antithyroid drugs of the thionamide class, including propylthiouracil and methimazole, exert their therapeutic effect by inhibiting the synthesis of thyroid hormones. The primary target for these drugs is the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form triiodothyronine (T3) and thyroxine (T4).
Caption: Mechanism of action of thionamide antithyroid drugs.
Experimental Workflow for TDM
The general workflow for the therapeutic drug monitoring of antithyroid medications using LC-MS/MS with a stable isotope-labeled internal standard involves several key steps from sample collection to data analysis.
Caption: General workflow for TDM of antithyroid drugs.
Detailed Experimental Protocol
This protocol is a representative method for the quantification of propylthiouracil (PTU) in human plasma using 2-Thiouracil-¹³C,¹⁵N₂ as the internal standard.
1. Materials and Reagents
-
Propylthiouracil (PTU) reference standard
-
2-Thiouracil-¹³C,¹⁵N₂ (Internal Standard, IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free for calibration standards and quality controls)
2. Preparation of Stock and Working Solutions
-
PTU Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of PTU in 10 mL of methanol.
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-Thiouracil-¹³C,¹⁵N₂ in 1 mL of methanol.
-
PTU Working Solutions: Serially dilute the PTU stock solution with 50% methanol to prepare working solutions for calibration standards and quality controls.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with 50% methanol.
3. Sample Preparation
-
To 100 µL of plasma sample (calibrator, QC, or patient sample), add 20 µL of the IS working solution (1 µg/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (analyte dependent) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
5. Mass Spectrometry Parameters (Representative)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propylthiouracil (PTU) | 171.1 | 128.1 | 15 |
| 2-Thiouracil-¹³C,¹⁵N₂ (IS) | 132.1 | 87.1 | 20 |
Note: The specific m/z transitions and collision energies should be optimized for the instrument in use.
Quantitative Data and Method Performance
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for the TDM of an antithyroid drug using a stable isotope-labeled internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 10 - 2000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low | 30 | < 15 | < 15 | 85 - 115 |
| Mid | 300 | < 15 | < 15 | 85 - 115 |
| High | 1500 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Result |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
The use of 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the quantification of antithyroid medications. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The high degree of accuracy and precision achievable with this methodology is crucial for optimizing patient care and advancing our understanding of antithyroid drug pharmacology.
Application Note: Quantitative Analysis of 2-Thiouracil in Bovine Urine for Export Monitoring
Introduction
2-Thiouracil (TU) is a thyrostatic drug that has been used to promote weight gain in cattle by inhibiting thyroid hormone production, leading to increased water retention.[1] Due to potential carcinogenic and teratogenic effects on consumers, its use in food-producing animals has been banned within the European Union (EU) since 1981.[2][3] Consequently, monitoring for TU residues in bovine urine is a critical component of food safety programs and a requirement for beef exports to the EU.[4]
A significant challenge in TU monitoring is its potential for natural occurrence. Animals fed a diet rich in cruciferous plants (Brassicaceae family), such as rapeseed or cabbage, can excrete low levels of TU in their urine.[1][5] This necessitates a highly sensitive and specific analytical method to accurately quantify TU concentrations and differentiate between illicit administration and natural dietary sources. This application note details a robust and validated method for the quantitative analysis of 2-thiouracil in bovine urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), suitable for regulatory monitoring. The method includes the analysis of related compounds, 4-thiouracil and 6-methyl-2-thiouracil, which can help determine the origin of the detected 2-thiouracil.[4][6]
Principle
The analytical method is based on the extraction and quantification of 2-thiouracil from bovine urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To enhance chromatographic retention and detection sensitivity, the protocol involves a derivatization step using 3-iodobenzyl bromide (3-IBBr).[1][4][6] An isotopically labeled internal standard is used to ensure accuracy and correct for matrix effects. The identification and quantification are performed using the highly selective Selected Reaction Monitoring (SRM) mode.
Experimental Protocols
1. Apparatus and Materials
-
Apparatus:
-
LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (U-HPLC) system
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., divinylbenzene-N-vinylpyrrolidone copolymer)[4]
-
Centrifuge, Vortex mixer, and pH meter
-
Analytical balance and calibrated pipettes
-
Heating block or water bath
-
-
Reagents and Standards:
-
2-Thiouracil (TU) analytical standard
-
4-Thiouracil and 6-methyl-2-thiouracil analytical standards
-
2-Thiouracil-¹³C,¹⁵N₂ (or other suitable isotopically labeled internal standard)
-
Methanol, Acetonitrile, Ethyl Acetate (HPLC or LC-MS grade)
-
Formic Acid, Hydrochloric Acid (HCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Phosphate buffer (pH 8.0)
-
Deionized water (≥18 MΩ·cm)
-
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve analytical standards of 2-thiouracil, 4-thiouracil, 6-methyl-2-thiouracil, and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or a suitable solvent mixture to create a calibration curve (e.g., 1.0 to 100 µg/L).
3. Sample Collection and Stabilization
-
Collect approximately 40-100 mL of bovine urine.[5]
-
Immediately stabilize the sample to prevent analyte degradation by adding 37% hydrochloric acid and 0.25 M EDTA.[5][6]
-
Store the stabilized urine samples frozen at -20°C until analysis.[5]
4. Sample Preparation and Extraction
-
Thaw and Centrifuge: Thaw the stabilized urine sample and centrifuge to remove any particulate matter.
-
Aliquoting: Transfer 1 mL of the supernatant into a clean tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of 100 µg/L solution) to the sample.[5]
-
pH Adjustment: Add 4 mL of 1 M phosphate buffer (pH 8.0) and vortex. Adjust the pH to 8.0 ± 0.5 with 0.1 M NaOH if necessary.[5]
-
Derivatization: Add the derivatization reagent, 3-iodobenzyl bromide (3-IBBr), and incubate (e.g., 1 hour at 40°C) to allow the reaction to complete.[6]
-
SPE Clean-up:
-
Condition the SPE cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) according to the manufacturer's instructions.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent like ethyl acetate.[6]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min (example)
-
Injection Volume: 10 µL[7]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the derivatized analyte.
-
Acquisition Mode: Selected Reaction Monitoring (SRM). At least two specific precursor-product ion transitions should be monitored for each analyte for confirmation.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
-
Method Validation and Performance
The analytical method should be validated according to international guidelines such as Commission Implementing Regulation (EU) 2021/808.[5] The following tables summarize typical performance characteristics for this type of method.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| Decision Limit (CCα) | 1.40 µg/L | The concentration at and above which it can be concluded with a statistical certainty of 1-α that a sample is non-compliant.[5] |
| Detection Capability (CCβ) | 1.71 µg/L | The smallest content of the substance that may be detected, identified and/or quantified in a sample with a statistical certainty of 1-β.[5] |
| Limit of Quantification (LOQ) | ~1.0 µg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (R²) | ≥ 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the response over the tested concentration range.[2] |
Table 2: Accuracy and Precision Data
| Analyte | Concentration Level (µg/L) | Trueness (Recovery %) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
|---|---|---|---|---|
| 2-Thiouracil | 10 | 94 - 97%[4] | < 5%[4] | < 8%[4] |
| 4-Thiouracil | 10 | 94 - 97%[4] | < 5%[4] | < 8%[4] |
| 6-Methyl-2-thiouracil | 10 | 94 - 97%[4] | < 5%[4] | < 8%[4] |
Data Interpretation and Regulatory Context
The presence of 2-thiouracil in bovine urine does not automatically confirm illegal administration. Low concentrations can result from diets containing Brassicaceae plants.[5][8]
-
Action Limit: While historically a threshold of 10 µg/L was often used, recent scientific opinions suggest that this may be too low, leading to false-positive results.[6][9] Some authorities are considering raising the action limit for bovine urine to 30 µg/L to better distinguish between natural occurrence and illicit use.[5][9]
-
Biomarker Analysis: To aid in interpretation, the presence of related thiouracils should be investigated. The presence of 6-methyl-2-thiouracil is considered an indicator of TU abuse, while 4-thiouracil is indicative of endogenous formation and does not increase during illegal treatment.[4][6]
Visualizations
Caption: Experimental workflow for 2-thiouracil analysis.
Caption: Logic for interpreting thiouracil findings.
References
- 1. hdb.ugent.be [hdb.ugent.be]
- 2. Validation of a quantitative method using liquid chromatography coupled to multiple mass spectrometry for thiouracil in feedstuffs used in animal husbandry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unambiguous identification of thiouracil residue in urine collected in non‐treated bovine by tandem and high‐resolution… [ouci.dntb.gov.ua]
- 4. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. tandfonline.com [tandfonline.com]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. scicom.favv-afsca.be [scicom.favv-afsca.be]
Application of 2-Thiouracil-¹³C,¹⁵N₂ in Environmental Sample Analysis
Application Notes and Protocols
Introduction
2-Thiouracil, a sulfur-containing pyrimidine derivative, has been identified as an emerging contaminant of interest in environmental monitoring.[1][2][3][4][5] Its presence in the environment can be attributed to various sources, including its use as an antithyroid drug and its natural occurrence. Due to its potential for persistence and bioaccumulation, sensitive and accurate analytical methods are required for its quantification in environmental matrices such as water and soil. The use of stable isotope-labeled internal standards, such as 2-Thiouracil-¹³C,¹⁵N₂, is crucial for achieving high accuracy and precision in mass spectrometry-based analytical methods by compensating for matrix effects and variations in sample preparation and instrument response.
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Thiouracil-¹³C,¹⁵N₂ in the analysis of environmental samples. The methodologies described are intended for researchers, scientists, and professionals involved in environmental monitoring and analytical chemistry.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample prior to any sample preparation steps. The isotopically labeled internal standard, in this case, 2-Thiouracil-¹³C,¹⁵N₂, is chemically identical to the native analyte (2-thiouracil) and therefore behaves similarly during extraction, cleanup, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant throughout the analytical process, correcting for any losses or variations.
Application: Quantification of 2-Thiouracil in Water and Soil Samples
The primary application of 2-Thiouracil-¹³C,¹⁵N₂ in environmental analysis is as an internal standard for the quantification of 2-thiouracil in various environmental matrices, including surface water, groundwater, and soil. The following sections detail the experimental protocols for these applications.
Data Presentation: Expected Performance Characteristics
While specific quantitative data for the analysis of 2-thiouracil in environmental samples using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard is not extensively available in the literature, the following table summarizes typical performance data for the analysis of similar emerging contaminants (e.g., pharmaceuticals, antimicrobials) in environmental matrices using isotope dilution LC-MS/MS. This data provides an indication of the expected performance of the methods described below.
| Parameter | Water Samples | Soil Samples |
| Limit of Detection (LOD) | 0.005 - 0.015 µg/L[6] | 0.5 - 2.0 µg/kg[7][8] |
| Limit of Quantification (LOQ) | 0.014 - 0.123 µg/L[6] | 1.0 - 20.0 µg/kg[7][8] |
| Recovery | 55% - 115%[6] | 72% - 97%[9] |
| Precision (RSD) | < 15% | < 20% |
Note: The values presented are for illustrative purposes and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
The following are detailed protocols for the analysis of 2-thiouracil in water and soil samples using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard.
Protocol 1: Analysis of 2-Thiouracil in Water Samples
This protocol describes the extraction and analysis of 2-thiouracil from water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
2-Thiouracil analytical standard
-
2-Thiouracil-¹³C,¹⁵N₂ internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 500 mg, 6 mL)
-
Glass fiber filters (0.7 µm)
2. Sample Preparation and Extraction
-
Collect water samples in clean glass bottles.
-
Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
To a 500 mL aliquot of the filtered water sample, add a known amount of the 2-Thiouracil-¹³C,¹⁵N₂ internal standard solution (e.g., 50 µL of a 1 µg/mL solution to achieve a final concentration of 100 ng/L).
-
Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of ultrapure water.[10]
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 6 mL of ultrapure water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the retained analytes with 10 mL of methanol.[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for 2-thiouracil).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2-Thiouracil: Precursor ion > Product ion (to be determined by direct infusion of the standard)
-
2-Thiouracil-¹³C,¹⁵N₂: Precursor ion > Product ion (to be determined by direct infusion of the internal standard)
-
-
4. Quantification
-
Create a calibration curve using standards of 2-thiouracil at different concentrations, with a constant concentration of the 2-Thiouracil-¹³C,¹⁵N₂ internal standard.
-
Calculate the ratio of the peak area of the 2-thiouracil to the peak area of the 2-Thiouracil-¹³C,¹⁵N₂ for each standard and sample.
-
Quantify the concentration of 2-thiouracil in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Analysis of 2-Thiouracil in Soil Samples
This protocol outlines the extraction and analysis of 2-thiouracil from soil samples using solvent extraction, solid-phase extraction cleanup, and LC-MS/MS.
1. Materials and Reagents
-
All materials and reagents listed in Protocol 1.
-
Citrate buffer (pH 4)
-
Diatomaceous earth or sand (optional, for sample homogenization)
2. Sample Preparation and Extraction
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.[11]
-
Weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Spike the soil sample with a known amount of the 2-Thiouracil-¹³C,¹⁵N₂ internal standard solution.
-
Add 20 mL of an extraction solvent, such as a mixture of citrate buffer (pH 4) and methanol (1:1, v/v).[10]
-
Vortex the sample for 1 minute and then shake for 60 minutes.[10]
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step (steps 4-7) on the soil pellet and combine the supernatants.
-
Dilute the combined supernatant with ultrapure water to reduce the organic solvent concentration before SPE.
-
Proceed with the solid-phase extraction cleanup as described in Protocol 1, steps 4-10.
3. LC-MS/MS Analysis and Quantification
-
Follow the LC-MS/MS analysis and quantification procedures as described in Protocol 1, sections 3 and 4.
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of 2-thiouracil in environmental samples.
Caption: Workflow for the analysis of 2-thiouracil in water samples.
Caption: Workflow for the analysis of 2-thiouracil in soil samples.
Conclusion
The use of 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard is essential for the development of robust and reliable analytical methods for the quantification of 2-thiouracil in environmental samples. The protocols provided herein, based on established analytical techniques for similar emerging contaminants, offer a solid foundation for researchers to implement these methods in their laboratories. The detailed workflows and expected performance characteristics will aid in the successful application of 2-Thiouracil-¹³C,¹⁵N₂ for environmental monitoring and research. Further method development and validation will be necessary to establish specific performance parameters for different environmental matrices.
References
- 1. Occurrence of antibiotics as emerging contaminant substances in aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Contaminants | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 4. Emerging Contaminants in Water: A Review of Recent Research" on the occurrence, fate, and removal of emerging contaminants in water sources, highlighting recent developments in treatment technologies /A Review Article | The Peerian Journal [peerianjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of 29 Antimicrobial Compounds in Soil Using Newly Developed UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
Application Notes and Protocols for 13C and 15N NMR Spectroscopy of 2-Thiouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy in the structural characterization and analysis of 2-thiouracil derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Application Notes
Structural Elucidation and Verification
¹³C NMR spectroscopy is a powerful tool for the unambiguous structural verification of synthesized 2-thiouracil derivatives. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing a unique fingerprint of the molecule. Key carbon signals, such as the thiocarbonyl (C2), carbonyl (C4), and the olefinic carbons (C5 and C6), resonate in distinct regions of the spectrum, allowing for straightforward confirmation of the core structure. Substituents on the pyrimidine ring induce predictable shifts in the carbon resonances, aiding in the confirmation of their position and electronic nature.
Investigation of Tautomerism
2-Thiouracil and its derivatives can exist in different tautomeric forms, primarily the thione-keto, thiol-keto, and thione-enol forms. The equilibrium between these tautomers is crucial for their biological activity and can be influenced by factors such as solvent and substitution. ¹⁵N NMR spectroscopy is particularly adept at studying this phenomenon. The chemical shifts of the nitrogen atoms (N1 and N3) are significantly different in each tautomeric form. By observing the ¹⁵N NMR spectrum, researchers can determine the predominant tautomer in a given environment. While direct detection of the low-abundance ¹⁵N nucleus can be challenging, indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC) are highly effective. The commercial availability of ¹³C and ¹⁵N isotopically labeled 2-thiouracil further facilitates these studies.[1]
Substituent Effects and Structure-Activity Relationship (SAR) Studies
The electronic effects of different substituents on the 2-thiouracil ring can be quantitatively assessed using ¹³C NMR. By correlating the ¹³C chemical shifts of the ring carbons with Hammett constants or other electronic parameters of the substituents, a deeper understanding of the electronic distribution within the molecule can be achieved. This information is invaluable for Structure-Activity Relationship (SAR) studies, where the goal is to correlate the chemical structure of a molecule with its biological activity. Understanding how substituents modulate the electronic properties of the 2-thiouracil core can guide the design of more potent and selective drug candidates.
Quantitative Data
The following table summarizes the ¹³C NMR chemical shifts for 2-thiouracil and two of its common derivatives, 6-methyl-2-thiouracil and 6-propyl-2-thiouracil. All data was recorded in DMSO-d₆.
| Compound | C2 (C=S) | C4 (C=O) | C5 | C6 | Substituent Carbons | Reference |
| 2-Thiouracil | ~175.0 | ~162.0 | ~105.0 | ~140.0 | - | [2] |
| 6-Methyl-2-thiouracil | 174.6 | 163.0 | 101.4 | 151.7 | CH₃: 18.2 | [3][4] |
| 6-Propyl-2-thiouracil | ~174.5 | ~161.5 | ~100.5 | ~156.0 | CH₂: ~35.0, CH₂: ~21.0, CH₃: ~13.5 | [5] |
Note: Chemical shifts are reported in ppm and are referenced to the solvent signal.
Experimental Protocols
Sample Preparation for ¹³C and ¹⁵N NMR
A standardized sample preparation protocol is crucial for obtaining high-quality and reproducible NMR spectra.
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for 2-thiouracil derivatives due to their good solubility.
-
Concentration:
-
For ¹³C NMR, a concentration of 20-100 mg/mL is recommended.
-
For ¹⁵N NMR (especially for natural abundance measurements), a higher concentration is preferable to improve the signal-to-noise ratio.
-
-
Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Degassing: For sensitive ¹⁵N NMR experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which can affect relaxation times. This can be achieved by several freeze-pump-thaw cycles.
¹³C NMR Data Acquisition Protocol
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (ns): Varies depending on the sample concentration, typically from a few hundred to several thousand scans.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.5-1.0 Hz.
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
¹⁵N NMR Data Acquisition Protocol (using ¹H-¹⁵N HMBC)
Due to the low natural abundance and low gyromagnetic ratio of ¹⁵N, indirect detection methods such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment are highly recommended.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer with a probe capable of performing inverse-detected experiments (e.g., a broadband inverse or cryoprobe).
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
-
Acquisition Parameters:
-
Pulse Program: A gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf on Bruker instruments).[6]
-
Spectral Width (F2 - ¹H dimension): Cover the entire proton spectral range (e.g., 0-14 ppm).
-
Spectral Width (F1 - ¹⁵N dimension): A wide spectral width is initially recommended (e.g., -50 to 350 ppm relative to liquid ammonia) to ensure all nitrogen signals are detected.[7]
-
Number of Increments (F1): 128-256 increments are typically sufficient.
-
Number of Scans (ns): 16-64 scans per increment, depending on the sample concentration.
-
Long-Range Coupling Delay (d6): This delay is optimized for the long-range ¹H-¹⁵N coupling constant. A typical starting value is optimized for a coupling of 5-10 Hz (e.g., a delay of 50-100 ms).[8]
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the ¹⁵N dimension indirectly using a known standard or by referencing the ¹H dimension to a residual solvent peak. Liquid ammonia is the primary reference (0 ppm), with nitromethane appearing at approximately +380.5 ppm.[9][10]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Thiouracil(141-90-2) 1H NMR spectrum [chemicalbook.com]
- 3. preprints.org [preprints.org]
- 4. Methylthiouracil(56-04-2) 13C NMR spectrum [chemicalbook.com]
- 5. Propylthiouracil | C7H10N2OS | CID 657298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TUTORIAL: ge-2D 1H-15N HMBC EXPERIMENT [imserc.northwestern.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. magritek.com [magritek.com]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
Application Notes & Protocols for 2-Thiouracil Analysis using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of 2-thiouracil in various biological matrices. The use of isotopically labeled internal standards is crucial for accurate quantification in mass spectrometry-based methods.[1][2][3][4] This document outlines protocols for solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to 2-Thiouracil Analysis
2-Thiouracil is a thyreostatic drug, illegally used as a growth promoter in livestock.[5][6][7] Its detection in animal-derived food products is a significant concern for food safety and regulatory bodies.[8] Furthermore, the natural occurrence of 2-thiouracil in animals and humans, potentially from the consumption of Brassicaceae vegetables, necessitates sensitive and reliable analytical methods to distinguish between natural levels and illicit use.[5] The use of stable isotope-labeled internal standards, such as ¹³C,¹⁵N₂-2-thiouracil, is essential for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency.[1][2]
Quantitative Data Summary
The following tables summarize the performance of different sample preparation techniques for 2-thiouracil analysis from various studies.
Table 1: Performance of Sample Preparation Techniques for 2-Thiouracil in Tissue
| Parameter | Method | Matrix | Recovery (%) | LOD/CCα (µg/kg) | LOQ/CCβ (µg/kg) | Labeled Standard Used | Reference |
| Recovery | SPE (Silica) | Thyroid Tissue | 79 | - | - | 5,6-Dimethyl-2-thiouracil | [9] |
| Recovery | GPC | Thyroid Tissue | 80-109 | - | - | 5,6-Dimethyl-2-thiouracil | [9] |
| Recovery | d-SPE (C18) | Bovine Muscle | ~95 | - | - | Isotopically labelled | [8] |
| CCα | SPE (Silica) | Thyroid Tissue | - | 1-15 | - | 5,6-Dimethyl-2-thiouracil | [9] |
| CCβ | SPE (Silica) | Thyroid Tissue | - | - | 6-25 | 5,6-Dimethyl-2-thiouracil | [9] |
| CCα | d-SPE (C18) | Bovine Muscle | - | 3.7 | - | Isotopically labelled | [8] |
| CCβ | d-SPE (C18) | Bovine Muscle | - | - | 4.8 | Isotopically labelled | [8] |
Table 2: Performance of Sample Preparation Techniques for 2-Thiouracil in Urine
| Parameter | Method | Matrix | Recovery (%) | LOD/CCα (µg/L) | LOQ/CCβ (µg/L) | Labeled Standard Used | Reference |
| Trueness | LLE | Bovine Urine | 94-97 | - | - | Not specified | [7] |
| CCα | LLE | Human Urine | - | 2.2 | - | PTU-d₅ | [5] |
| Intra-day Precision | LLE | Bovine Urine | <5% | - | - | Not specified | [7] |
| Inter-day Precision | LLE | Bovine Urine | <8% | - | - | Not specified | [7] |
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of 2-thiouracil from biological samples.
Experimental Protocols
Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is adapted from methods for the extraction of thyreostats from thyroid and muscle tissues.[8][9]
Materials:
-
Homogenizer
-
Centrifuge
-
SPE manifold[11]
-
Nitrogen evaporator
-
Vortex mixer
-
Methanol[10]
-
Water (HPLC grade)
-
Labeled internal standard solution (e.g., ¹³C,¹⁵N₂-2-thiouracil)[1]
-
Elution solvent (e.g., methanol, acetonitrile)
Procedure:
-
Sample Homogenization: Weigh 1-2 g of tissue sample and homogenize it with an appropriate extraction solvent (e.g., 5 mL of methanol or acetonitrile/water mixture).[8]
-
Internal Standard Spiking: Add a known amount of the labeled internal standard solution to the homogenate.
-
Extraction: Vortex the mixture for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[12][13]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[11]
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.[11][12]
-
Elution: Elute the analyte and the internal standard with 5 mL of the elution solvent.[11][14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase for LC-MS/MS analysis.[11]
Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is based on methods for the extraction of 2-thiouracil from urine.[5][7]
Materials:
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Phosphate buffer
-
Labeled internal standard solution (e.g., Propylthiouracil-d₅)[5]
Procedure:
-
Sample Preparation: Take 1 mL of the urine sample in a centrifuge tube.
-
Internal Standard Spiking: Add 50 ng of the labeled internal standard solution.[5]
-
Buffering: Add 1 mL of phosphate buffer.[5]
-
Extraction: Add 5 mL of ethyl acetate and vortex for 1 minute.[5]
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.[5]
-
Evaporation and Reconstitution: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protein Precipitation for Plasma/Serum Samples
This protocol is a general method for removing proteins from plasma or serum samples prior to analysis.[15][16][17]
Materials:
-
Centrifuge or protein precipitation plate[16]
-
Vortex mixer
-
Labeled internal standard solution
Procedure:
-
Sample Preparation: Take 100 µL of plasma or serum in a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the labeled internal standard solution.
-
Precipitation: Add 300 µL of chilled acetonitrile to the sample (a 3:1 ratio of precipitant to sample is common).[16]
-
Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.[17]
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[17]
-
Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system or for further clean-up if necessary.
Signaling Pathway and Experimental Relationship Diagram
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of thyreostatic drugs in thyroid samples by liquid chromatography tandem mass spectrometry: comparison of two sample treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. specartridge.com [specartridge.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects with 2-Thiouracil-13C,15N2 in plasma samples
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering matrix effects when using 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard for the quantification of 2-Thiouracil in plasma samples via LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern in plasma sample analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, these interfering components can include phospholipids, salts, proteins, and other endogenous compounds.[2][3] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[2][4] Even with a highly selective technique like tandem mass spectrometry (MS/MS), matrix effects remain a significant challenge because the interference occurs during the ionization process, before mass analysis.[5]
Q2: I'm using a stable isotope-labeled internal standard (SIL-IS), 2-Thiouracil-¹³C,¹⁵N₂. Shouldn't that correct for all matrix effects?
A SIL-IS like 2-Thiouracil-¹³C,¹⁵N₂ is the preferred choice for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte.[6] It co-elutes from the LC column and experiences the same degree of ion suppression or enhancement, allowing the analyte/IS peak area ratio to remain consistent and provide an accurate measurement.[4][7]
However, a SIL-IS compensates for, but does not eliminate, the underlying cause of matrix effects.[4] If ion suppression is severe, the signal for both the analyte and the internal standard can be drastically reduced, potentially falling below the lower limit of quantification (LLOQ). This can lead to poor sensitivity and high variability, especially for samples with significant matrix differences.[8]
Q3: My analyte and internal standard signals are both low and inconsistent across different plasma samples. What is the likely cause?
Low and variable signals for both the analyte and the co-eluting SIL-IS strongly suggest significant and inconsistent matrix effects. The primary culprits in plasma are phospholipids, which are notorious for causing ion suppression in electrospray ionization (ESI).[3][9] Different plasma samples can have varying levels of these interfering compounds, leading to inconsistent signal suppression.[10] While protein precipitation is a common sample preparation technique, it is often ineffective at removing phospholipids.[2][5]
Q4: How can I qualitatively and quantitatively assess the degree of matrix effect in my assay?
There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in the chromatographic run ion suppression or enhancement occurs.[11][12] A standard solution of the analyte is continuously infused into the mass spectrometer after the LC column. A blank, extracted plasma sample is then injected. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[12]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to calculate a Matrix Factor (MF).[11][13] The peak response of an analyte spiked into a pre-extracted blank plasma sample is compared to the response of the analyte in a neat (pure) solvent. This allows for a quantitative measure of signal suppression or enhancement.[12] An IS-normalized MF should be calculated to demonstrate that the SIL-IS is adequately compensating for the variability.[13]
Q5: What are the pros and cons of the main sample preparation techniques for mitigating matrix effects?
The choice of sample preparation is the most effective way to circumvent ion suppression.[3][4] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high recovery of many analytes.[14][15] | Provides the "dirtiest" extract; least effective at removing phospholipids and other interferences, often leading to significant matrix effects.[2][5][16] |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts, effectively removing non-polar interferences like lipids.[2][3] | Can be labor-intensive, may form emulsions, and analyte recovery can be low, especially for polar compounds.[2][17] Requires solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | Highly versatile and selective, providing the cleanest extracts by effectively removing salts, proteins, and phospholipids.[17][18] Generally results in lower matrix effects compared to PPT and LLE.[15] | More complex, time-consuming, and costly than PPT.[19] Method development can be required to optimize sorbent, wash, and elution steps.[18] |
Q6: My signals are still suppressed after sample cleanup. What other strategies can I employ?
If matrix effects persist after optimizing sample preparation, consider the following:
-
Chromatographic Separation: Modify the LC gradient or change the column chemistry to achieve better separation between your analyte/IS and the interfering components from the matrix.[4][8] Eluting the analyte in a "cleaner" region of the chromatogram can significantly reduce ion suppression.
-
Sample Dilution: Diluting the plasma sample can reduce the concentration of matrix components introduced into the system.[8][11] This is only a viable option if the resulting analyte concentration remains well above the method's LLOQ.
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[10][20] If your instrumentation allows, testing the method with an APCI source may reduce ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the calculation of the Matrix Factor (MF) to quantify the impact of the matrix on the analyte signal.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of 2-Thiouracil and 2-Thiouracil-¹³C,¹⁵N₂ in the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma using your validated sample preparation method. After the final evaporation step, reconstitute the dried extracts with the standard solution from Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma (from the same six lots) with the standard solution at the same concentration as Set A. Process these samples through the entire extraction procedure.
-
-
Analyze Samples: Inject all samples from the three sets onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Absolute MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
IS-Normalized MF = (Mean Analyte/IS Area Ratio in Set B) / (Mean Analyte/IS Area Ratio in Set A)
-
The IS-normalized MF should be close to 1.0, and the coefficient of variation (%CV) across the different plasma lots should be ≤15%.[13]
-
-
Calculate Recovery (RE):
-
RE % = [(Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B)] * 100
-
Protocol 2: Protein Precipitation (PPT)
-
Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (or methanol).[21] This 3:1 ratio of organic solvent to plasma is common.
-
Vortex mix vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean tube or well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Aliquot 100 µL of plasma sample into a glass tube.
-
Add an appropriate buffer to adjust the pH, ensuring the analyte is in a neutral, un-ionized state to facilitate extraction into an organic solvent.[3]
-
Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex mix for 5-10 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at ~2,000-4,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Protocol 4: Solid-Phase Extraction (SPE) - Reversed-Phase
This is a generic protocol; specific volumes and solutions should be optimized for the chosen SPE sorbent (e.g., C8, C18, or polymer-based).[18]
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Load: Dilute 100 µL of plasma with 900 µL of water or a weak aqueous buffer.[16] Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences like salts and some proteins.[18]
-
Elute: Pass 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile) through the cartridge to elute the analyte and internal standard.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visual Guides
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low and variable signals.
Sample Preparation Method Comparison
Caption: Comparison of final extract cleanliness from different methods.
Matrix Effect Assessment Workflow
Caption: Workflow for the quantitative post-extraction spike experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 19. actapharmsci.com [actapharmsci.com]
- 20. providiongroup.com [providiongroup.com]
- 21. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Optimizing LC-MS/MS for 2-Thiouracil-13C,15N2 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2-Thiouracil and its stable isotope-labeled internal standard, 2-Thiouracil-¹³C,¹⁵N₂, using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a stable isotope-labeled internal standard (SIL-IS) like 2-Thiouracil-¹³C,¹⁵N₂?
A1: A stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS analysis.[1][2][3] It is chemically identical to the analyte (2-Thiouracil) but has a different mass due to the incorporation of heavy isotopes (¹³C and ¹⁵N). This allows it to co-elute with the analyte and experience similar ionization effects and potential matrix interference. By comparing the signal of the analyte to the known concentration of the SIL-IS, variations in sample preparation, injection volume, and instrument response can be normalized, leading to more accurate and precise results.
Q2: What are the common causes of poor signal intensity for 2-Thiouracil?
A2: Poor signal intensity can stem from several factors, including:
-
Suboptimal Ionization: Incorrect ion source settings (e.g., temperature, gas flows, voltage) can lead to inefficient ionization of 2-Thiouracil.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.
-
Improper Sample Preparation: Inefficient extraction or sample loss during cleanup can result in low analyte concentration reaching the instrument.
-
Incorrect MS/MS Parameters: Non-optimized precursor/product ion selection and collision energy will result in a weak signal.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to overall poor sensitivity.
Q3: How can I improve the peak shape for 2-Thiouracil?
A3: Poor peak shape, such as tailing or fronting, can be addressed by:
-
Optimizing Chromatography: Adjusting the mobile phase composition, gradient, and flow rate can improve peak symmetry. Ensure the pH of the mobile phase is appropriate for the analyte.
-
Injection Solvent: The sample should be dissolved in a solvent that is compatible with or weaker than the initial mobile phase to avoid peak distortion.[4][5][6][7]
-
Column Choice: Ensure the column chemistry is suitable for retaining and separating 2-Thiouracil. Column overload can also lead to poor peak shape, so consider injecting a smaller sample volume or diluting the sample.[4]
-
System Cleanliness: Contamination in the LC system, including the column and tubing, can affect peak shape. Regular flushing and maintenance are essential.
Q4: What are matrix effects, and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to ion suppression (decreased signal) or enhancement (increased signal), impacting the accuracy of quantification. To minimize matrix effects:
-
Improve Sample Preparation: Employ more rigorous cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Optimize Chromatography: Modify the LC method to separate 2-Thiouracil from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: 2-Thiouracil-¹³C,¹⁵N₂ will be affected by matrix effects similarly to the unlabeled analyte, allowing for accurate correction.[1][3]
Troubleshooting Guides
Issue 1: Low or No Signal for 2-Thiouracil and/or Internal Standard
| Possible Cause | Troubleshooting Steps |
| Incorrect MS/MS Parameters | 1. Verify the precursor and product ion m/z values for both 2-Thiouracil and 2-Thiouracil-¹³C,¹⁵N₂. 2. Infuse a standard solution of each compound to confirm the expected parent ions. 3. Optimize the collision energy for each transition to maximize the product ion signal. |
| Ion Source Contamination | 1. Visually inspect the ion source for any buildup. 2. Clean the ion source components according to the manufacturer's guidelines. |
| Sample Preparation Failure | 1. Review the sample preparation protocol for any potential errors. 2. Prepare a known concentration of standard in a clean solvent and inject it to confirm instrument performance. 3. Evaluate the extraction recovery by comparing the signal from a pre-extracted spiked sample to a post-extracted spiked sample. |
| LC System Issues | 1. Check for leaks in the LC system. 2. Ensure proper mobile phase composition and flow rate. 3. Confirm that the injection system is functioning correctly. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Incompatible Injection Solvent | 1. Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.[4][5][6][7] 2. Reduce the injection volume. |
| Column Overload | 1. Dilute the sample. 2. Reduce the injection volume.[4] |
| Secondary Interactions with Column | 1. Adjust the mobile phase pH to ensure 2-Thiouracil is in a single ionic state. 2. Consider a different column chemistry. |
| Column Contamination/Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | 1. Use high-purity, LC-MS grade solvents and additives.[8] 2. Prepare fresh mobile phases daily. |
| Contaminated LC-MS System | 1. Flush the entire LC system and mass spectrometer. 2. Clean the ion source. |
| Carryover from Previous Injections | 1. Implement a robust needle wash protocol in the autosampler. 2. Inject a blank solvent after a high-concentration sample to check for carryover.[4] |
Experimental Protocols
Sample Preparation (from Plasma)
This protocol is a general guideline and may require optimization based on the specific matrix and instrument sensitivity.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (2-Thiouracil-¹³C,¹⁵N₂).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Parameters
The following are starting parameters and should be optimized for your specific instrument.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Nebulizer Gas | 45 psi |
| Drying Gas | 40 psi |
MRM Transitions (Suggested Starting Points):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Thiouracil | 129.0 | To be determined | To be optimized |
| 2-Thiouracil-¹³C,¹⁵N₂ | 132.0 | To be determined | To be optimized |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, must be determined experimentally by infusing a standard solution of each compound into the mass spectrometer. For structurally similar compounds like propylthiouracil, a collision energy of around -26 eV has been reported in negative mode.[9]
Visualizations
References
- 1. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Home - Cerilliant [cerilliant.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. zefsci.com [zefsci.com]
- 9. Propylthiouracil quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry: application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ion Suppression in 2-Thiouracil Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the quantification of 2-thiouracil by LC-MS.
Troubleshooting Guide
Q1: My 2-thiouracil signal is low and inconsistent. How do I know if I have an ion suppression problem?
A1: Low and variable signal intensity for 2-thiouracil, especially in complex matrices like plasma or urine, is a common indicator of ion suppression.[1][2][3][4] Ion suppression occurs when co-eluting matrix components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a decreased signal.[5]
To confirm ion suppression, you can perform a post-column infusion experiment .[2] This involves infusing a constant flow of a 2-thiouracil standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. A drop in the baseline signal at the retention time of interfering components indicates ion suppression.
Q2: What are the most common causes of ion suppression in 2-thiouracil analysis?
A2: The primary causes of ion suppression are endogenous matrix components that are not removed during sample preparation.[4] For biological matrices, these include:
-
Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can suppress the analyte signal.[3]
-
Other endogenous molecules: Metabolites, proteins, and peptides can also co-elute with 2-thiouracil and compete for ionization.[3]
Q3: My validation failed due to significant matrix effects. What steps can I take to minimize ion suppression?
A3: A multi-pronged approach involving sample preparation, chromatography, and MS source optimization is often necessary to overcome ion suppression.
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering 2-thiouracil.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[6][7] Different sorbents can be tested to find the optimal one for retaining 2-thiouracil while washing away interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be a good alternative to SPE for removing highly lipophilic or hydrophilic interferences.[8]
-
Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and other small molecule interferences compared to SPE or LLE.[9]
-
Dispersive Solid-Phase Extraction (d-SPE): This technique, often used in conjunction with an initial extraction, can provide additional cleanup.[10]
-
-
Improve Chromatographic Separation:
-
Change the analytical column: Using a column with a different stationary phase (e.g., HILIC for polar compounds) can alter the elution profile and separate 2-thiouracil from interfering components.[10]
-
Modify the mobile phase: Adjusting the organic solvent, pH, or adding modifiers can improve chromatographic resolution.
-
Use a gradient elution: A well-designed gradient can help to separate the analyte of interest from early and late-eluting matrix components.
-
-
Adjust Mass Spectrometer Settings:
-
Switch ionization mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[5]
-
Optimize source parameters: Fine-tuning parameters like gas flows, temperatures, and voltages can sometimes help to mitigate the effects of ion suppression.
-
Q4: I'm still seeing ion suppression after trying different sample preparation methods. What else can I do?
A4: If ion suppression cannot be completely eliminated, its effects can be compensated for by using an appropriate internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte (e.g., 2-thiouracil-d2). The labeled IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification. If a labeled standard is not available, a structural analog with similar physicochemical properties can be used.
Frequently Asked Questions (FAQs)
Q5: What is the matrix effect and how is it quantified?
A5: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[4][11] It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal). It is quantified by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q6: Can derivatization help in overcoming ion suppression for 2-thiouracil?
A6: Yes, derivatization can be a useful strategy. By chemically modifying 2-thiouracil, you can alter its chromatographic properties, potentially shifting its retention time away from interfering matrix components.[12] Derivatization can also improve the ionization efficiency of the analyte, leading to a stronger signal. A common derivatizing agent for thiouracils is 3-iodobenzyl bromide.[12][13]
Q7: Are there any specific sample preparation protocols recommended for 2-thiouracil in biological matrices?
A7: Several validated methods have been published. For bovine muscle tissue, a method involving extraction with an acetonitrile/water mixture followed by dispersive solid-phase extraction (d-SPE) with C18 sorbent and hexane partitioning has been reported.[10] For bovine urine, a method involving derivatization with 3-iodobenzyl bromide followed by cleanup with a divinylbenzene-N-vinylpyrrolidone copolymer cartridge has been validated.[12]
Quantitative Data Summary
The following tables summarize quantitative data from studies on 2-thiouracil analysis, providing insights into matrix effects and the effectiveness of different sample preparation strategies.
Table 1: Matrix Effect of 2-Thiouracil in Bovine Muscle
| Analyte | Matrix Effect Range (%) | Sample Preparation Method | Reference |
| 2-Thiouracil | -6.3 to +16.1 | Extraction with ACN/H₂O, d-SPE with C18, and hexane partitioning | [10] |
This data indicates that both ion suppression and enhancement were observed for 2-thiouracil in bovine muscle, highlighting the variability of matrix effects.
Table 2: Recovery of 2-Thiouracil and Other Thyreostats from Bovine Muscle
| Analyte | Mean Recovery (%) | Sample Preparation Method | Reference |
| 2-Thiouracil | 97 | Subcritical water extraction with MSPD and SPE cleanup | [14] |
| Methyl-thiouracil | 95 | Subcritical water extraction with MSPD and SPE cleanup | [14] |
| Propyl-thiouracil | 85 | Subcritical water extraction with MSPD and SPE cleanup | [14] |
| Phenyl-thiouracil | 72 | Subcritical water extraction with MSPD and SPE cleanup | [14] |
| Tapazole | 92 | Subcritical water extraction with MSPD and SPE cleanup | [14] |
| Mercaptobenzimidazole | 88 | Subcritical water extraction with MSPD and SPE cleanup | [14] |
This table demonstrates the efficiency of a specific, multi-step sample preparation method for recovering 2-thiouracil and related compounds.
Detailed Experimental Protocol
Method: Determination of 2-Thiouracil in Bovine Muscle by HILIC-MS/MS
This protocol is adapted from a validated method and is intended for experienced laboratory personnel.[10]
1. Sample Preparation
-
Extraction:
-
Weigh 2.0 g of homogenized bovine muscle tissue into a 50 mL centrifuge tube.
-
Add an internal standard solution.
-
Add 10 mL of acetonitrile/water (80/20, v/v).
-
Homogenize for 1 min.
-
Centrifuge at 4000 rpm for 10 min at 4°C.
-
Collect the supernatant.
-
-
Dispersive Solid-Phase Extraction (d-SPE) and Liquid-Liquid Partitioning:
-
To the supernatant, add 0.5 g of C18 sorbent.
-
Vortex for 1 min.
-
Add 5 mL of n-hexane.
-
Vortex for 1 min.
-
Centrifuge at 4000 rpm for 10 min at 4°C.
-
Collect the acetonitrile/water layer.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm filter before injection.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography (HILIC):
-
Column: Amide-based stationary phase column.
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar 2-thiouracil.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for 2-thiouracil and its internal standard should be determined by direct infusion and optimization.
-
Source Parameters: Optimize gas flows (nebulizer, heater), and temperatures (ion source, desolvation line) for maximum signal intensity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. biocompare.com [biocompare.com]
- 8. Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Subcritical water extraction of thyreostats from bovine muscle followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Thiouracil-13C,15N2 in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and experimental use of 2-Thiouracil-¹³C,¹⁵N₂.
Frequently Asked Questions (FAQs)
Q1: What is 2-Thiouracil-¹³C,¹⁵N₂ and what are its primary applications?
A1: 2-Thiouracil-¹³C,¹⁵N₂ is an isotopically labeled version of 2-Thiouracil, a derivative of uracil. The stable isotopes ¹³C and ¹⁵N are incorporated into its structure, making it a valuable tool for tracer studies in drug development and metabolic research.[1][2] Its primary applications include:
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition Studies: It serves as a selective inhibitor of nNOS, aiding in the investigation of nitric oxide signaling pathways and the development of novel therapeutics.[3][4]
-
Melanoma Detection and Imaging: Due to its selective uptake and incorporation into melanin, radiolabeled analogs of 2-thiouracil are investigated for the noninvasive imaging and diagnosis of melanoma.[5][6]
Q2: How should I store solid 2-Thiouracil-¹³C,¹⁵N₂?
A2: For long-term stability, solid 2-Thiouracil-¹³C,¹⁵N₂ should be stored at -20°C in a tightly sealed container, protected from light and moisture.[7] For a related compound, 6-Propyl-2-thiouracil-[13C,15N2], storage at -20°C is also recommended.
Q3: What are the recommended storage conditions for stock solutions?
A3: The stability of 2-Thiouracil-¹³C,¹⁵N₂ in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them in small aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to minimize degradation from freeze-thaw cycles and exposure to water.[8] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[7]
Q4: Is 2-Thiouracil-¹³C,¹⁵N₂ sensitive to light?
A4: Yes, thiouracil derivatives can be susceptible to photodegradation.[9] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil.
Q5: What are the signs of degradation?
A5: Degradation of 2-Thiouracil-¹³C,¹⁵N₂ may not always be visually apparent. However, you should be cautious if you observe any of the following:
-
Color change: A noticeable change from its typical white to light yellow appearance.
-
Precipitation: Formation of solid particles in a previously clear solution.
-
Inconsistent experimental results: Significant deviations from expected outcomes or loss of biological activity.
-
Unexpected peaks in analytical data: Appearance of new peaks in HPLC, LC-MS, or NMR analyses.
Troubleshooting Guides
Issue 1: Inconsistent or No Activity in nNOS Inhibition Assays
| Possible Cause | Troubleshooting Step |
| Degradation of 2-Thiouracil-¹³C,¹⁵N₂ stock solution. | Prepare a fresh stock solution from solid compound. Ensure the DMSO used is anhydrous, as water can promote hydrolysis.[10] Avoid multiple freeze-thaw cycles by storing in single-use aliquots. |
| Incorrect concentration of the inhibitor. | Verify the concentration of your stock solution using a validated analytical method (e.g., UV-Vis spectrophotometry). Re-calculate all dilutions. |
| Issues with the nNOS enzyme. | Use a fresh batch of enzyme or validate the activity of your current batch with a known standard inhibitor. Ensure all co-factors (e.g., NADPH, Ca²⁺/Calmodulin, Tetrahydrobiopterin) are present at optimal concentrations. |
| Sub-optimal assay conditions. | Optimize buffer pH, ionic strength, and incubation time. Ensure the substrate (L-arginine) concentration is appropriate for competitive inhibition studies. |
| Precipitation of the compound in the assay buffer. | Check the solubility of 2-Thiouracil-¹³C,¹⁵N₂ in your final assay buffer. The final concentration of DMSO should typically be kept low (e.g., <1%) to avoid enzyme inhibition and solubility issues. |
Issue 2: Low or Non-specific Signal in Melanoma Imaging Experiments
| Possible Cause | Troubleshooting Step |
| Low cellular uptake. | Ensure the melanoma cell line used is melanin-producing, as the uptake of 2-thiouracil is dependent on melanin synthesis.[6] Optimize the incubation time and concentration of the labeled compound. |
| Instability of the labeled compound in vivo. | Investigate the metabolic stability of the compound. The thiouracil moiety can be subject to in vivo metabolism, which may alter its biodistribution. |
| Poor signal-to-noise ratio. | Optimize the imaging protocol, including the time between administration and imaging, to allow for clearance from non-target tissues.[11] Consider the use of blocking agents if non-specific uptake is observed in other tissues. |
| Issues with the radiolabeling procedure (if applicable). | Ensure high radiochemical purity of the final product. Unbound radioisotope will lead to a high background signal. |
| Low tumor perfusion. | Assess tumor vascularization and blood flow, as poor perfusion can limit the delivery of the imaging agent to the tumor site. |
Stability Data
The following table summarizes the known stability characteristics of 2-thiouracil and its derivatives. Note that specific quantitative data for 2-Thiouracil-¹³C,¹⁵N₂ is limited; however, the behavior of the parent compound provides a strong indication of its stability profile.
| Condition | Solvent/Matrix | Temperature | Expected Stability/Degradation | Potential Degradation Products |
| Hydrolysis (Basic) | Aqueous Buffer (pH > 7.4) | Room Temperature | Prone to degradation. | Ring opening and formation of ureidoacrylate derivatives.[12] |
| Hydrolysis (Acidic/Neutral) | Aqueous Buffer (pH < 7.4) | Room Temperature | Generally stable. | Minimal degradation expected. |
| Oxidation | Aqueous solution with H₂O₂ | Room Temperature | Susceptible to oxidation. | Oxidative cleavage of the thiocarbonyl group.[13] |
| Photodegradation | Solid or in solution | Ambient light | Can undergo degradation upon exposure to UV or prolonged visible light.[9] | Complex mixture of photoproducts. |
| Thermal Stress | Solid | Up to 50°C | Generally stable. | Minimal degradation expected under typical experimental conditions. |
| Long-term Storage (Solid) | - | -20°C | Stable for at least 4 years (for a similar derivative).[7] | - |
| Long-term Storage (Solution) | DMSO | -20°C / -80°C | Stable for 1 year at -20°C and 2 years at -80°C.[8] | - |
| Freeze-Thaw Cycles | DMSO | -20°C to Room Temp. | Stable for at least 11 cycles (for general compounds in DMSO).[10] | Minimal degradation expected if moisture is excluded. |
Experimental Protocols
Protocol 1: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of 2-Thiouracil-¹³C,¹⁵N₂ against purified nNOS.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 0.5 mM EDTA and 1 mM DTT.
-
nNOS Enzyme: Dilute purified recombinant nNOS to the desired concentration in assay buffer.
-
Cofactors: Prepare stock solutions of NADPH (10 mM), CaCl₂ (10 mM), Calmodulin (1 µM), and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH₄, 1 mM).
-
Substrate: Prepare a stock solution of L-arginine (e.g., containing a mix of unlabeled and radiolabeled L-arginine for radiometric detection).
-
Inhibitor: Prepare a stock solution of 2-Thiouracil-¹³C,¹⁵N₂ in anhydrous DMSO (e.g., 10 mM).
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, add the assay buffer.
-
Add the inhibitor (2-Thiouracil-¹³C,¹⁵N₂) at various concentrations. Include a vehicle control (DMSO).
-
Add the nNOS enzyme and cofactors (NADPH, CaCl₂, Calmodulin, BH₄).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the L-arginine substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop buffer containing EDTA or by heat inactivation).
-
-
Detection:
-
The production of nitric oxide (NO) can be measured indirectly by quantifying the conversion of L-arginine to L-citrulline (e.g., using radiolabeled L-arginine and separating L-citrulline by ion-exchange chromatography) or by measuring the accumulation of nitrite/nitrate in the supernatant using the Griess reagent.[14][15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 2-Thiouracil-¹³C,¹⁵N₂.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Uptake Assay in Melanoma Cells
This protocol provides a general method for evaluating the uptake of 2-Thiouracil-¹³C,¹⁵N₂ in melanoma cells.
-
Cell Culture:
-
Culture a melanin-producing human melanoma cell line (e.g., SK-MEL-28) in appropriate culture medium until confluent.
-
-
Uptake Experiment:
-
Seed the melanoma cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a working solution of 2-Thiouracil-¹³C,¹⁵N₂ in culture medium at the desired final concentration.
-
Remove the old medium from the cells and add the medium containing 2-Thiouracil-¹³C,¹⁵N₂.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
-
Sample Processing:
-
After incubation, wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and determine the protein concentration (e.g., using a BCA assay).
-
-
Quantification by LC-MS/MS:
-
Prepare standards for the calibration curve using known concentrations of 2-Thiouracil-¹³C,¹⁵N₂.
-
Extract the compound from the cell lysates (e.g., by protein precipitation with acetonitrile).
-
Analyze the samples and standards by LC-MS/MS to quantify the intracellular concentration of 2-Thiouracil-¹³C,¹⁵N₂.
-
-
Data Analysis:
-
Normalize the amount of internalized 2-Thiouracil-¹³C,¹⁵N₂ to the total protein content in each sample.
-
Plot the cellular uptake over time to determine the uptake kinetics.
-
Visualizations
Caption: Mechanism of 2-Thiouracil as an nNOS inhibitor.
Caption: Workflow for an in vitro nNOS inhibition assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-thiouracil is a selective inhibitor of neuronal nitric oxide synthase antagonising tetrahydrobiopterin-dependent enzyme activation and dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antithyroid agent 6-n-propyl-2-thiouracil is a mechanism-based inactivator of the neuronal nitric oxide synthase isoform [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake of 123I-5-iodo-2-thiouracil, a possible radiopharmaceutical for noninvasive detection of ocular melanoma, in melanotic and amelanotic melanomas in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanin-affinic thioureas as selective melanoma seekers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing isotopic exchange of 2-Thiouracil-13C,15N2 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential for isotopic exchange of 2-Thiouracil-¹³C,¹⁵N₂ during sample preparation for mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: Is isotopic exchange of the ¹³C and ¹⁵N labels in the 2-Thiouracil ring a significant risk during typical sample preparation?
A1: Under standard analytical conditions, the risk of isotopic exchange of the carbon and nitrogen atoms within the stable heterocyclic ring of 2-Thiouracil is extremely low. The covalent bonds of the pyrimidine ring are not readily broken and reformed during typical sample extraction, storage, and analysis procedures. The primary concern should be the overall chemical stability of the molecule rather than isotopic exchange of the core structure.
Q2: What are the main factors that can affect the stability of 2-Thiouracil during sample preparation?
A2: The stability of 2-Thiouracil, like other thiopyrimidines, can be influenced by:
-
pH: Extreme pH values (highly acidic or alkaline) should be avoided to prevent hydrolysis or degradation of the molecule. Neutral to slightly basic conditions (pH 7-8) are generally recommended for storage and analysis.
-
Oxidizing Agents: The thiol group in 2-Thiouracil is susceptible to oxidation. It is crucial to avoid exposure to strong oxidizing agents. The use of antioxidants or reducing agents like dithiothreitol (DTT) can help maintain the integrity of the thiol group.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation. Samples should be kept on ice or at 4°C during processing and stored at -20°C or -80°C for long-term stability.[1]
-
Light Exposure: While not as critical as other factors, prolonged exposure to direct light should be minimized as a general best practice for handling sensitive analytes.
Q3: Are there any specific reagents that should be avoided during sample preparation?
A3: Avoid strong acids, strong bases, and oxidizing agents. While some protocols for related compounds use acid hydrolysis to release bases, this is a harsh treatment that could potentially degrade 2-Thiouracil and should be carefully evaluated.[3] For general sample preparation, sticking to milder extraction and buffering conditions is advisable.
Q4: Can the choice of biological matrix affect the stability of the labeled standard?
A4: Yes, the biological matrix can contain enzymes or reactive species that may degrade 2-Thiouracil. For instance, blood samples contain various enzymes. Prompt processing of samples, such as immediate separation of plasma or red blood cells, and storage at low temperatures are essential to minimize enzymatic degradation.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Labeled Standard Signal | Chemical degradation of 2-Thiouracil. | - Ensure all solutions are at a neutral or slightly basic pH (7.0-8.0).- Add a stabilizing agent like Dithiothreitol (DTT) to a final concentration of 1-10 mM to prevent oxidation.[1][2]- Process and store samples at low temperatures (4°C for short-term, -80°C for long-term).[1] |
| Adsorption to sample tubes or well plates. | - Use low-binding polypropylene tubes and pipette tips.- Consider the use of a carrier protein or a complex sample matrix to reduce non-specific binding. | |
| Inconsistent Quantification Results | Variability in sample preparation steps. | - Add the 2-Thiouracil-¹³C,¹⁵N₂ internal standard as early as possible in the sample preparation workflow to control for variability in extraction efficiency and matrix effects.[5] |
| Incomplete extraction from the sample matrix. | - Optimize the extraction solvent. A mixture of organic solvent (e.g., methanol, acetonitrile) and aqueous buffer is often effective.- Ensure thorough vortexing/mixing and centrifugation during the extraction process. | |
| Appearance of Unexpected Peaks in Mass Spectrum | Degradation products of 2-Thiouracil. | - Review the sample handling and storage conditions for potential causes of degradation (see "Loss of Labeled Standard Signal").- Analyze a fresh sample of the standard to confirm its purity. |
| Matrix interference. | - Improve chromatographic separation to resolve the analyte from interfering matrix components.- Optimize the mass spectrometry method (e.g., use of MRM transitions) for higher selectivity. |
Recommended Sample Preparation Protocol for 2-Thiouracil-¹³C,¹⁵N₂ in Biological Matrices (e.g., Plasma, Cell Lysates)
This protocol is a general guideline and may require optimization for specific matrices and experimental goals.
-
Sample Collection and Initial Processing:
-
Collect biological samples using appropriate anticoagulants (e.g., EDTA for blood).[1]
-
Process samples immediately at 4°C. For blood, centrifuge to separate plasma or red blood cells.
-
If not proceeding directly to extraction, store samples at -80°C.
-
-
Preparation of Extraction Solution:
-
Prepare a protein precipitation and extraction solution. A common choice is acetonitrile or methanol containing an antioxidant.
-
Recommended Extraction Solution: Acetonitrile with 0.1% formic acid or methanol containing 10 mM DTT. The choice may depend on the specific analytical method (LC-MS compatibility).
-
-
Sample Extraction:
-
Thaw frozen samples on ice.
-
To 100 µL of sample (e.g., plasma, cell lysate), add the 2-Thiouracil-¹³C,¹⁵N₂ internal standard to the desired final concentration.
-
Add 300-400 µL of ice-cold extraction solution (a 3:1 or 4:1 ratio of solvent to sample).
-
Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation and extraction of the analyte.
-
Incubate at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new low-binding tube, avoiding the protein pellet.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
Analysis:
-
Vortex the reconstituted sample and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS analysis.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. skyline.ms [skyline.ms]
Addressing poor recovery of 2-Thiouracil-13C,15N2 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor recovery of the internal standard 2-Thiouracil-13C,15N2 in complex biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound?
Low recovery of the internal standard can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inefficient extraction of the analyte from the matrix is a primary cause. This can be due to the wrong choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), incorrect solvent selection, or non-optimal pH.
-
Matrix Effects: Components in the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression and an apparent low recovery.[1][2]
-
Analyte Instability: 2-Thiouracil and its labeled analog can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH, which can occur during sample collection, storage, or processing.[3]
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, incorrect instrument settings, or column degradation, can also contribute to poor and inconsistent internal standard response.[1]
-
Human Error: Inconsistencies in pipetting, sample handling, or the preparation of standards and reagents can introduce significant variability and lead to low recovery.[3]
Q2: How can I minimize matrix effects in my analysis?
Minimizing matrix effects is crucial for accurate and reproducible results. Here are some effective strategies:
-
Optimize Sample Cleanup: Employing a more rigorous sample preparation method, such as solid-phase extraction (SPE), can effectively remove interfering matrix components.
-
Chromatographic Separation: Adjusting the HPLC or UHPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components can significantly reduce ion suppression.
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to compensate for consistent matrix effects.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components.
Q3: What is the ideal pH for extracting this compound?
The optimal pH for extraction depends on the chosen extraction method and the pKa of 2-Thiouracil. Since 2-Thiouracil is a weakly acidic compound, adjusting the pH of the sample can significantly impact its extraction efficiency. For liquid-liquid extraction with an organic solvent, acidifying the sample to a pH below the pKa of 2-Thiouracil will ensure it is in its neutral, more organic-soluble form, thereby improving its partitioning into the organic phase. Conversely, for some solid-phase extraction protocols, a specific pH may be required to ensure proper retention on the sorbent. It is recommended to empirically determine the optimal pH during method development.
Q4: Can the stability of this compound be an issue?
Yes, the stability of the internal standard can be a concern. Thiouracil derivatives can be sensitive to factors such as pH, temperature, and light. It is crucial to investigate the stability of this compound in the biological matrix under the conditions of sample collection, storage, and analysis. A recent study on the analysis of 2-thiouracil in bovine urine highlighted the importance of stabilizing the analytes by adding hydrochloric acid and ethylenediaminetetraacetic acid to the sample.[4]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Internal Standard Recovery
This guide provides a step-by-step approach to identifying the root cause of poor this compound recovery.
dot
Caption: Troubleshooting workflow for low internal standard recovery.
Data Presentation
The following tables summarize expected recovery data for thiouracil compounds from various matrices using different extraction techniques. Note that data for the isotopically labeled internal standard this compound is limited in the public domain; therefore, data for the parent compound 2-thiouracil and related compounds are included as a reference. The recovery of a stable isotope-labeled internal standard is expected to be similar to its unlabeled counterpart.
Table 1: Recovery of Thiouracils from Urine
| Compound | Extraction Method | Matrix | Recovery (%) | Reference |
| 2-Thiouracil | SPE (divinylbenzene-N-vinylpyrrolidone) | Bovine Urine | 94-97 | [4] |
| Organic Acids | Liquid-Liquid Extraction (Ethyl Acetate) | Human Urine | 77.4 | [5] |
| Organic Acids | Solid-Phase Extraction | Human Urine | 84.1 | [5] |
Table 2: Recovery of Analytes from Plasma/Serum
| Compound | Extraction Method | Matrix | Recovery (%) | Reference |
| Uracil and its analogues | Protein Precipitation followed by SPE | Human Serum | >80 | |
| Lapatinib | Organic Solvent Extraction | Cancer Patient Plasma | 16-56 |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a general method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the thawed plasma to ensure homogeneity and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction for Urine Samples
This protocol is a general method for the extraction of moderately non-polar analytes from urine.
-
Sample Preparation: To 1 mL of urine in a glass tube, add 50 µL of the this compound internal standard working solution.
-
pH Adjustment: Acidify the sample to approximately pH 3-4 by adding a small volume of a suitable acid (e.g., 1M HCl).
-
Extraction Solvent Addition: Add 3 mL of ethyl acetate to the tube.
-
Extraction: Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction for Urine Samples
This protocol is based on a validated method for the analysis of 2-thiouracil in bovine urine and can be adapted for other matrices.[4]
-
Sample Pre-treatment: To a 5 mL urine sample, add hydrochloric acid and ethylenediaminetetraacetic acid to stabilize the analytes.[4]
-
Derivatization (if necessary): The referenced method includes a derivatization step with 3-iodobenzyl bromide. This may not be necessary for all applications but can improve chromatographic performance and sensitivity.
-
SPE Cartridge Conditioning: Condition a divinylbenzene-N-vinylpyrrolidone copolymer SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex, centrifuge briefly, and inject an aliquot into the LC-MS/MS system.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between potential causes of low internal standard recovery and the corresponding troubleshooting actions.
dot
Caption: Root cause analysis of poor internal standard recovery.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with 2-Thiouracil-13C,15N2 internal standard
Welcome to the technical support center for the use of 2-Thiouracil-¹³C,¹⁵N₂ internal standard in quantitative analysis. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled (SIL) internal standard like 2-Thiouracil-¹³C,¹⁵N₂?
A1: Stable isotope-labeled internal standards are considered the 'gold standard' in quantitative mass spectrometry.[1] Because 2-Thiouracil-¹³C,¹⁵N₂ has nearly identical chemical and physical properties to the unlabeled analyte, it can effectively compensate for variations during sample preparation, chromatography, and detection.[2][3] This includes correcting for analyte loss during extraction, fluctuations in injection volume, and matrix effects (ion suppression or enhancement) that can occur during mass spectrometric detection.[2] The use of an SIL-IS generally improves the accuracy, precision, and reliability of the analytical method.[4][5]
Q2: At what concentration should I use the 2-Thiouracil-¹³C,¹⁵N₂ internal standard?
A2: The internal standard (IS) should be added at a constant concentration to all samples, including calibration standards and quality controls (QCs).[6] A common practice is to use a concentration that is similar to the analyte concentration in the middle of the calibration curve.[5] Some researchers suggest matching the IS concentration to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ).[2] The goal is to produce a strong, consistent signal that is not so high as to cause detector saturation or significant ion suppression of the analyte.[4]
Q3: When is the best time to add the internal standard during my experimental workflow?
A3: The internal standard should be added as early as possible in the sample preparation process.[5] Adding the IS to your samples before any extraction, dilution, or derivatization steps ensures that it experiences the same potential losses and variability as the target analyte throughout the entire workflow.[2][6] This is crucial for accurately correcting for these variations.
Q4: Is it possible for the ¹³C and ¹⁵N labels on 2-Thiouracil to be unstable?
A4: No, ¹³C and ¹⁵N isotopes are stable and do not undergo exchange under typical analytical conditions. This is a significant advantage over deuterium (²H) labeled standards, which can sometimes exhibit hydrogen-deuterium exchange, especially in aqueous solutions, potentially compromising the accuracy of the assay.[7]
Troubleshooting Guide
Issue 1: Poor Calibration Curve Linearity (R² < 0.99)
Q: My calibration curve for 2-Thiouracil is not linear. What are the potential causes and how can I fix it?
A: Non-linearity in your calibration curve can stem from several sources. Below is a summary of potential issues and solutions.
Potential Causes & Solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common cause of non-linearity. Carefully re-prepare your calibration standards, ensuring accurate pipetting and thorough mixing at each step.
-
Contamination: The presence of unlabeled 2-Thiouracil in your internal standard stock can lead to a non-zero intercept and affect linearity. Verify the isotopic purity of your 2-Thiouracil-¹³C,¹⁵N₂.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a flattening of the curve. If this is suspected, either reduce the concentration of your highest calibration standard or dilute the samples to fall within the linear range of the detector.[8]
-
Matrix Effects: Even with a SIL-IS, severe matrix effects can sometimes cause non-linearity, especially if the analyte and IS do not co-elute perfectly. Ensure your chromatographic method provides sharp, symmetrical, and co-eluting peaks for both the analyte and the internal standard.
-
Incorrect Curve Weighting: Forcing the calibration curve through zero when a non-zero intercept is present can artificially lower the R² value.[9] Similarly, heteroscedasticity (non-constant variance) across the concentration range may require a weighted regression (e.g., 1/x or 1/x²) to achieve a better fit.[8]
Issue 2: High Variability in Internal Standard Response
Q: The peak area of my 2-Thiouracil-¹³C,¹⁵N₂ internal standard is highly variable between samples. What could be wrong?
A: While the IS is meant to correct for variability, its own response should be relatively stable across all samples in a batch. Significant fluctuation can indicate underlying issues.
Table 1: Example of Inconsistent Internal Standard (IS) Response
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| Cal 1 | 5,150 | 510,500 | 0.010 |
| Cal 2 | 10,200 | 505,200 | 0.020 |
| Cal 3 | 55,600 | 215,300 | 0.258 |
| Cal 4 | 101,300 | 498,900 | 0.203 |
| QC Low | 15,400 | 150,600 | 0.102 |
| QC High | 85,100 | 520,100 | 0.164 |
| Sample 1 | 42,300 | 501,700 | 0.084 |
| Sample 2 | 33,800 | 680,400 | 0.050 |
In this example, the IS peak area for Cal 3, QC Low, and Sample 2 deviates significantly, indicating a problem with sample preparation or injection for those specific vials.
Potential Causes & Solutions:
-
Inconsistent Pipetting of IS: Ensure the pipette used to add the IS is calibrated and that the same volume is added to every single sample and standard.[6]
-
Sample Matrix Effects: Severe ion suppression or enhancement in specific samples can affect the IS response.[10] Review the chromatography of problematic samples. If co-eluting matrix components are present, improve the sample cleanup procedure or adjust the chromatographic gradient to better separate them from the analyte and IS.
-
Injection Issues: Problems with the autosampler, such as air bubbles in the syringe or a clogged needle, can lead to inconsistent injection volumes.[11] Perform autosampler maintenance and diagnostics.
-
Analyte and IS Interaction: At very high concentrations, the analyte can start to suppress the ionization of the internal standard.[4] This is concentration-dependent and can lead to a non-linear response. Ensure your IS concentration is appropriate for the expected analyte concentration range.
Issue 3: Inaccurate Quality Control (QC) Sample Results
Q: My calibration curve is linear and the standards back-calculate correctly, but my QC samples are failing with high inaccuracy (>15%). Why is this happening?
A: This is a common and frustrating issue. It often points to a difference between how the calibration standards and the QC samples are prepared or behave.[12]
Table 2: Example of QC Failure Despite Linear Curve
| Sample ID | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Cal 1 | 1.0 | 1.0 | 100.0 |
| Cal 2 | 2.0 | 2.1 | 105.0 |
| Cal 3 | 10.0 | 9.8 | 98.0 |
| Cal 4 | 50.0 | 51.5 | 103.0 |
| Cal 5 | 100.0 | 99.1 | 99.1 |
| QC Low | 3.0 | 4.1 | 136.7 |
| QC Mid | 40.0 | 52.4 | 131.0 |
| QC High | 80.0 | 98.8 | 123.5 |
Potential Causes & Solutions:
-
Different Stock Solutions: If the calibration standards and QC samples were prepared from different stock solutions of the analyte, an error in the concentration of one of the stocks could be the cause. It is good practice to prepare calibrators and QCs from separate weighings of the reference material.[12] Re-prepare fresh stock solutions and repeat the analysis.
-
Matrix Mismatch: Ensure that the matrix used for preparing your calibration standards is identical to the matrix of your QC samples and actual samples.[13] Using a "surrogate" matrix for calibrators that does not perfectly mimic the real sample matrix can lead to differential matrix effects and inaccurate QC results.
-
Sample Preparation Discrepancy: There may be a subtle, unknown difference in the way the calibrators and QCs are being handled during the sample preparation process. Review your entire workflow for any potential inconsistencies.
-
Analyte Stability Issues: The analyte may be degrading in the QC samples but not the calibrators, perhaps due to differences in preparation timing or storage conditions. Investigate the stability of 2-Thiouracil under your specific experimental conditions.
Experimental Protocols
Protocol: Preparation of a Calibration Curve using 2-Thiouracil-¹³C,¹⁵N₂ IS
This protocol outlines the general steps for creating a matrix-matched calibration curve for the quantification of 2-Thiouracil in bovine urine.[14]
-
Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh 10 mg of 2-Thiouracil reference standard and dissolve in 10 mL of methanol.
-
IS Stock (100 µg/mL): Accurately weigh 1 mg of 2-Thiouracil-¹³C,¹⁵N₂ and dissolve in 10 mL of methanol.
-
-
Preparation of Working Solutions:
-
Analyte Working Solutions: Perform serial dilutions of the Analyte Stock solution with 50:50 methanol:water to create a series of working solutions that will cover the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
IS Working Solution (1 µg/mL): Dilute the IS Stock solution 1:100 with 50:50 methanol:water.
-
-
Preparation of Calibration Standards (Example for a 10-100 ng/mL curve):
-
Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, Cal 1...Cal 8).
-
To each tube, add 930 µL of blank bovine urine.
-
To the "Blank" tube, add 50 µL of 50:50 methanol:water. For the other tubes, add 50 µL of the appropriate Analyte Working Solution to achieve the final target concentrations.
-
To every tube (including the Blank), add 20 µL of the IS Working Solution (1 µg/mL). This results in a constant IS concentration of 20 ng/mL in every sample.
-
Vortex each tube for 30 seconds.
-
-
Sample Preparation (Protein Precipitation & Extraction):
-
Add 1 mL of acetonitrile to each tube.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Following LC-MS/MS analysis, determine the peak areas for both 2-Thiouracil and 2-Thiouracil-¹³C,¹⁵N₂.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.
-
Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). This equation will be used to calculate the concentration of unknown samples.[15]
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. msacl.org [msacl.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 10. Problems with Internal Standard - Chromatography Forum [chromforum.org]
- 11. support.waters.com [support.waters.com]
- 12. reddit.com [reddit.com]
- 13. welchlab.com [welchlab.com]
- 14. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2-Thiouracil-¹³C,¹⁵N₂ Mass Spec Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 2-Thiouracil-¹³C,¹⁵N₂ mass spectrometry analysis.
Troubleshooting Guide: Reducing Background Noise
High background noise can significantly impact the sensitivity and accuracy of your mass spectrometry analysis. This guide provides a systematic approach to identifying and mitigating common sources of noise.
Question: I am observing high background noise in my 2-Thiouracil-¹³C,¹⁵N₂ mass spec analysis. What are the initial steps I should take?
Answer:
Start with a systematic evaluation of your entire workflow, from sample preparation to data acquisition. The following logical troubleshooting workflow can help pinpoint the source of the noise.
Caption: A logical workflow for troubleshooting high background noise in mass spectrometry.
FAQs: Specific Issues and Solutions
This section addresses frequently asked questions about specific sources of background noise and provides actionable solutions.
Sample-Related Issues
Question: What are common sources of contamination from my sample preparation?
Answer:
Sample preparation is a critical step where contaminants can be introduced.[1][2][3] Common sources include:
-
Reagents and Solvents: Use of non-MS grade solvents, buffers, or reagents can introduce a significant amount of chemical noise.[4] Always use high-purity, MS-grade solvents and freshly prepared buffers.
-
Plasticware and Glassware: Plasticizers (e.g., phthalates) can leach from plastic tubes and pipette tips.[5][6] Similarly, detergents and ions can adsorb to glassware.[7] Use polypropylene tubes and wash glassware thoroughly with a suitable solvent.
-
Keratin Contamination: Keratin from skin and hair is a common contaminant in protein and peptide analysis. Handle samples in a clean environment, wear gloves, and use filtered pipette tips.
-
Matrix Effects: Complex sample matrices can interfere with the ionization of 2-Thiouracil-¹³C,¹⁵N₂, leading to ion suppression or enhancement and increased background noise.[8]
Question: How can I minimize matrix effects for my 2-Thiouracil-¹³C,¹⁵N₂ sample?
Answer:
To minimize matrix effects, consider the following sample preparation techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for removing interfering compounds from your sample matrix. Choose an SPE sorbent that retains your analyte while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition 2-Thiouracil-¹³C,¹⁵N₂ into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.
-
Dilution: A simple approach is to dilute the sample. This reduces the concentration of matrix components, but may also decrease the analyte signal.
System Contamination
Question: I suspect my LC-MS system is contaminated. What are the likely sources and how can I clean it?
Answer:
System contamination can originate from various components of your LC-MS setup.[7] Common sources include contaminated solvents, worn pump seals, contaminated autosampler components, and buildup in the ion source.[9]
Experimental Protocol: System Cleaning
-
Mobile Phase Flush: Prepare fresh, MS-grade mobile phases. Flush the entire LC system, including the column, with a series of solvents of increasing and then decreasing polarity. A typical flush sequence could be:
-
Water (with 0.1% formic acid)
-
Methanol (with 0.1% formic acid)
-
Isopropanol (with 0.1% formic acid)
-
Methanol (with 0.1% formic acid)
-
Water (with 0.1% formic acid)
-
-
Ion Source Cleaning: The electrospray ionization (ESI) source is prone to contamination buildup.[9]
-
Carefully follow the manufacturer's instructions to disassemble and clean the ion source components (e.g., capillary, skimmer, lenses).
-
Typically, components are sonicated in a sequence of solvents such as methanol, isopropanol, and water.
-
-
Column Conditioning: After cleaning the system, equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.
Table 1: Common Background Ions in Mass Spectrometry
This table summarizes common background ions, their sources, and potential mitigation strategies.[5][6][10]
| m/z (Positive Ion Mode) | Compound/Ion Class | Common Sources | Mitigation Strategies |
| 45.0338 | [M+H]⁺ of Formamide | Solvents, degradation of acetonitrile | Use high-purity solvents, fresh mobile phases. |
| 149.0233 | Phthalate fragment | Plasticware (e.g., tubes, pipette tips) | Use polypropylene or glass labware. |
| Varies (repeating units) | Polyethylene glycol (PEG) | Detergents, lubricants, personal care products | Avoid using detergents for cleaning glassware; ensure a clean lab environment. |
| Varies (repeating units) | Polysiloxanes | Pump oils, septa, personal care products | Use oil-free pumps where possible; use low-bleed septa. |
| 23.0, 39.0 | Sodium, Potassium adducts | Glassware, buffers, sample matrix | Use high-purity salts for buffers; use plastic containers for storing aqueous solutions.[7] |
Instrument Optimization
Question: How can I optimize my mass spectrometer settings to improve the signal-to-noise ratio for 2-Thiouracil-¹³C,¹⁵N₂?
Answer:
Optimizing instrument parameters is crucial for maximizing the signal of your analyte while minimizing background noise.[8][11][12][13]
Experimental Protocol: Ion Source Optimization
-
Infusion Analysis: Prepare a standard solution of 2-Thiouracil-¹³C,¹⁵N₂ in your mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump.
-
Parameter Adjustment: While infusing, systematically adjust the following parameters to maximize the signal intensity of your analyte:
-
Capillary Voltage: Optimize for stable spray and maximum ion current.
-
Nebulizer Gas Flow: Adjust to achieve efficient nebulization without excessive solvent evaporation before ionization.
-
Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively without causing thermal degradation.[14]
-
Fragmentor/Collision Energy: For MS/MS analysis, optimize the collision energy to achieve the desired fragmentation pattern with the highest intensity of product ions.
-
Caption: A pathway for optimizing mass spectrometry parameters to enhance the signal-to-noise ratio.
Table 2: Impact of Key MS Parameters on Signal and Noise
| Parameter | Effect on Signal | Effect on Noise | Optimization Goal |
| Capillary Voltage | Increases with voltage up to a plateau | Can increase if spray becomes unstable | Stable spray with maximum signal intensity |
| Nebulizer Gas Flow | Optimal flow maximizes ion generation | Too high can reduce signal and increase noise | Efficient nebulization without cooling the ESI probe |
| Drying Gas Temp. | Increases desolvation and signal | Too high can cause analyte degradation | Complete desolvation without thermal decomposition |
| Collision Energy | Controls fragmentation in MS/MS | Minimal direct effect on background noise | Maximize intensity of specific product ions |
By systematically addressing these potential sources of background noise, you can significantly improve the quality of your 2-Thiouracil-¹³C,¹⁵N₂ mass spectrometry data, leading to more accurate and reliable results.
References
- 1. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 2. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. echemi.com [echemi.com]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. msvision.com [msvision.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Resources [fishersci.no]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Validation & Comparative
A Head-to-Head Comparison: Validating Analytical Methods for 2-Thiouracil Quantification
A deep dive into the performance of LC-MS/MS with a stable isotope-labeled internal standard versus traditional HPLC-UV for the analysis of 2-thiouracil.
For researchers, scientists, and drug development professionals, the accurate quantification of 2-thiouracil, a compound with thyrostatic properties, is critical. The choice of analytical methodology can significantly impact the reliability and sensitivity of these measurements. This guide provides an objective comparison of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using 2-Thiouracil-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The use of a stable isotope-labeled internal standard, such as 2-Thiouracil-¹³C,¹⁵N₂, in LC-MS/MS is considered the gold standard for quantitative bioanalysis. This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, effectively compensating for matrix effects and variations in instrument response. This guide will delve into the performance characteristics of this method and compare it with a more traditional, yet widely accessible, HPLC-UV method.
Experimental Workflow: A Tale of Two Techniques
The general workflow for the validation of an analytical method for 2-thiouracil involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on the chosen analytical technique.
Performance Characteristics: A Quantitative Comparison
The validation of an analytical method is assessed based on several key performance characteristics as defined by international guidelines. The following table summarizes a comparison of these parameters for the LC-MS/MS method with 2-Thiouracil-¹³C,¹⁵N₂ and a typical HPLC-UV method for 2-thiouracil analysis.
| Performance Characteristic | LC-MS/MS with 2-Thiouracil-¹³C,¹⁵N₂ | HPLC-UV with Structural Analog IS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (Trueness) | 94 - 97%[1] | Typically 90 - 110% |
| Precision (RSD) | Intraday: < 5%, Interday: < 8%[1] | Intraday: < 10%, Interday: < 15% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | High ng/mL to low µg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range | µg/mL range |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) |
| Matrix Effect | Significantly minimized by isotopic IS | Prone to interference from matrix components |
| Sample Throughput | High | Moderate |
Experimental Protocols
LC-MS/MS Method with 2-Thiouracil-¹³C,¹⁵N₂ Internal Standard
1. Sample Preparation:
-
To 1 mL of the biological matrix (e.g., urine), add 2-Thiouracil-¹³C,¹⁵N₂ internal standard solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the sample.
-
Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both 2-thiouracil and 2-Thiouracil-¹³C,¹⁵N₂.
HPLC-UV Method with a Structural Analog Internal Standard
1. Sample Preparation:
-
To 1 mL of the biological matrix, add a structural analog internal standard (e.g., 5-methyl-2-thiouracil).
-
Perform solid-phase extraction (SPE) using a suitable cartridge to clean up the sample and remove interfering substances.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate and reconstitute in the mobile phase.
2. High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. UV Detection:
-
Wavelength: Detection is typically performed at the maximum absorbance wavelength of 2-thiouracil (around 270-280 nm).
Signaling Pathways and Logical Relationships
The choice between these two methods often depends on the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. The logical relationship in selecting the appropriate method can be visualized as follows:
References
A Comparative Guide to Internal Standards: 2-Thiouracil-¹³C,¹⁵N₂ vs. Deuterated 2-Thiouracil
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a detailed comparison between two types of stable isotope-labeled internal standards for 2-thiouracil: the heavy-atom labeled 2-Thiouracil-¹³C,¹⁵N₂ and the deuterated counterpart. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision for their analytical needs.
Core Principles of Internal Standards
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, without interfering with the analyte's signal. Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1][2][3] However, the specific isotopes used for labeling can introduce subtle but significant differences in performance.
Performance Comparison: ¹³C,¹⁵N₂ vs. Deuterium Labeling
The primary distinction between 2-Thiouracil-¹³C,¹⁵N₂ and deuterated 2-thiouracil lies in the nature of the isotopic substitution and its impact on the molecule's properties.
Chromatographic Co-elution:
-
2-Thiouracil-¹³C,¹⁵N₂: The substitution with heavier isotopes of carbon and nitrogen results in a negligible difference in physicochemical properties compared to the native 2-thiouracil.[4] This ensures near-perfect co-elution during chromatographic separation.
-
Deuterated 2-Thiouracil: The replacement of hydrogen with deuterium can alter the molecule's lipophilicity, leading to a potential chromatographic shift.[1][5] This separation, known as the deuterium isotope effect, can cause the analyte and the internal standard to experience different matrix effects, potentially compromising the accuracy of quantification.[1]
Matrix Effects Compensation:
-
2-Thiouracil-¹³C,¹⁵N₂: Due to its identical elution profile with the analyte, this internal standard is exposed to the same co-eluting matrix components. This allows for more effective compensation for ion suppression or enhancement, leading to higher data accuracy and precision.[6]
-
Deuterated 2-Thiouracil: If a retention time shift occurs, the deuterated standard may elute in a region with a different matrix effect profile than the analyte.[1][5] This can lead to a variable analyte-to-internal standard response ratio and, consequently, inaccurate results.[1]
Isotopic Stability:
-
2-Thiouracil-¹³C,¹⁵N₂: The ¹³C-C and ¹⁵N-C bonds are extremely stable and do not undergo exchange with unlabeled atoms during sample processing or analysis.[4]
-
Deuterated 2-Thiouracil: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with protons from the solvent or matrix.[4] This can lead to a decrease in the isotopic purity of the standard and introduce bias in the results.
Quantitative Data Summary
| Performance Metric | 2-Thiouracil-¹³C,¹⁵N₂ | Deuterated 2-Thiouracil | Rationale |
| Chromatographic Co-elution | Excellent (Typically co-elutes) | Variable (Prone to retention time shifts) | Negligible physicochemical difference vs. Deuterium isotope effect.[1][4][5] |
| Matrix Effect Compensation | Superior | Potentially Compromised | Co-elution ensures both experience identical matrix effects.[1] |
| Accuracy & Precision | High | Can be lower if chromatographic separation occurs | Differential matrix effects on analyte and IS can reduce accuracy.[1] |
| Isotopic Stability | High (No back-exchange) | Potential for H/D exchange | ¹³C and ¹⁵N labels are chemically inert.[4] |
| Cost | Generally Higher | Generally Lower | Synthesis of ¹³C and ¹⁵N labeled compounds is often more complex.[7][8][9] |
Experimental Protocols
Below is a generalized experimental protocol for the quantification of 2-thiouracil in a biological matrix (e.g., bovine urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. This protocol is based on methodologies described for similar analytes.[10][11][12]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., urine), add 10 µL of the internal standard working solution (either 2-Thiouracil-¹³C,¹⁵N₂ or deuterated 2-thiouracil at a known concentration).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode (to be optimized for 2-thiouracil).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Thiouracil: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion.
-
2-Thiouracil-¹³C,¹⁵N₂: Precursor ion → Product ion (mass shift corresponding to the isotopic labels).
-
Deuterated 2-Thiouracil: Precursor ion → Product ion (mass shift corresponding to the deuterium labels).
-
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of 2-thiouracil in the unknown samples is determined from the calibration curve.
Visualizations
Caption: A generalized workflow for the quantification of 2-thiouracil using LC-MS/MS.
Caption: Logical comparison of ¹³C,¹⁵N₂ and deuterated internal standards.
Conclusion and Recommendation
For routine, high-throughput analyses where cost is a primary concern and the matrix is relatively simple, a well-characterized deuterated 2-thiouracil internal standard may be adequate, provided that the potential for chromatographic shifts and isotopic instability is carefully evaluated during method development and validation.[6][9]
However, for applications demanding the highest level of accuracy, precision, and robustness, such as in regulated bioanalysis, clinical diagnostics, or when dealing with complex biological matrices, 2-Thiouracil-¹³C,¹⁵N₂ is the unequivocally superior choice .[2][4][13] Its identical physicochemical properties to the unlabeled analyte ensure co-elution and, therefore, the most effective compensation for matrix effects and other analytical variabilities. While the initial cost may be higher, the increased data quality and reliability can prevent costly method redevelopment and ensure the integrity of the experimental results.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Home - Cerilliant [cerilliant.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 13. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Thiouracil Quantification: Isotope Dilution Mass Spectrometry vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the accuracy and precision of isotope dilution mass spectrometry (IDMS), specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 2-thiouracil against other analytical techniques. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate method for your research and development needs.
Introduction to 2-Thiouracil and its Quantification
2-Thiouracil is a sulfur-containing analogue of uracil, a nucleobase found in RNA. It has been used as an antithyroid drug and is also of interest in various research areas, including its potential as a melanoma seeker and its presence in biological systems. Accurate and precise quantification of 2-thiouracil is crucial for pharmacokinetic studies, monitoring its therapeutic use, and in food safety testing where it is sometimes used illicitly as a growth promoter in livestock.
The selection of an appropriate analytical method for 2-thiouracil quantification depends on factors such as the required sensitivity, selectivity, accuracy, precision, sample matrix, and available instrumentation. This guide focuses on the gold standard, isotope dilution mass spectrometry, and compares its performance with other common analytical techniques.
Isotope Dilution Mass Spectrometry (IDMS) for 2-Thiouracil Quantification
Isotope dilution mass spectrometry is a powerful technique that provides a high degree of accuracy and precision. The principle involves adding a known amount of an isotopically labeled version of the analyte (e.g., ¹³C, ¹⁵N, or ²H-labeled 2-thiouracil) to the sample as an internal standard. This internal standard behaves almost identically to the endogenous analyte during sample preparation and analysis, correcting for any losses and matrix effects. LC-MS/MS is the most common platform for IDMS analysis of small molecules like 2-thiouracil.
Performance of LC-MS/MS for 2-Thiouracil Quantification
LC-MS/MS methods for 2-thiouracil have been validated in various biological matrices, demonstrating excellent performance characteristics.
| Performance Metric | Typical Value | Matrix |
| Accuracy (Trueness) | 94 - 97%[1] | Bovine Urine |
| Intra-day Precision (%RSD) | < 5%[1] | Bovine Urine |
| Inter-day Precision (%RSD) | < 8%[1] | Bovine Urine |
| Linearity (r²) | > 0.99 | Various |
| Limit of Quantification (LOQ) | Low µg/L to ng/g range[2] | Urine, Tissues |
Experimental Protocol: LC-MS/MS for 2-Thiouracil in Urine
The following is a synthesized, detailed protocol for the quantification of 2-thiouracil in a biological matrix (e.g., urine) using an isotope dilution LC-MS/MS method.
1. Sample Preparation
-
Internal Standard Spiking: To 1 mL of urine sample, add a known amount of isotopically labeled 2-thiouracil internal standard.
-
Stabilization: Add hydrochloric acid and ethylenediaminetetraacetic acid to stabilize the analytes.[1]
-
Derivatization: The addition of a derivatizing agent, such as 3-iodobenzyl bromide, can improve chromatographic retention and ionization efficiency.[1]
-
Cleanup: Utilize solid-phase extraction (SPE) with a divinylbenzene-N-vinylpyrrolidone copolymer cartridge to remove interfering matrix components.[1]
-
Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native and isotopically labeled 2-thiouracil are monitored for high selectivity.
-
3. Data Analysis
-
Quantification: The concentration of 2-thiouracil in the sample is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a calibration curve prepared with known concentrations of 2-thiouracil and the internal standard.
References
- 1. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Residue Analysis of Thyreostats in Animal Muscle Tissues by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry: A Thorough Chromatographic Study [mdpi.com]
Performance Evaluation of 2-Thiouracil-¹³C,¹⁵N₂ in Proficiency Testing: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 2-Thiouracil-¹³C,¹⁵N₂ as an internal standard in the context of proficiency testing for the analysis of 2-thiouracil. The performance of this stable isotope-labeled standard is discussed in comparison to other alternatives, supported by experimental data from various validation studies. This document is intended to assist laboratories in selecting the most appropriate internal standard for accurate and reliable quantification of 2-thiouracil in various matrices.
Introduction to Internal Standards in 2-Thiouracil Analysis
2-Thiouracil is a thyrostatic drug that has been used to promote weight gain in livestock. Its use in food-producing animals is banned in many jurisdictions, including the European Union. Regulatory monitoring and proficiency testing are therefore essential to ensure food safety. Accurate quantification of 2-thiouracil residues, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies heavily on the use of a suitable internal standard (IS).
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including sample extraction, cleanup, and ionization in the mass spectrometer, thus compensating for any variations and matrix effects. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS analysis due to their chemical and physical similarity to the target analyte. 2-Thiouracil-¹³C,¹⁵N₂ is one such SIL IS, where carbon and nitrogen atoms are replaced with their heavier, non-radioactive isotopes.
Comparison of 2-Thiouracil-¹³C,¹⁵N₂ with Alternative Internal Standards
The choice of an internal standard is critical for the accuracy and precision of quantitative methods. While 2-Thiouracil-¹³C,¹⁵N₂ is a preferred option, other alternatives such as deuterated and structurally analogous compounds have also been utilized.
Theoretical Advantages of ¹³C and ¹⁵N Labeling:
-
Co-elution: ¹³C and ¹⁵N-labeled standards typically co-elute perfectly with the native analyte, ensuring they experience the same matrix effects during ionization. Deuterated standards can sometimes exhibit slight chromatographic shifts.[1][2]
-
Isotopic Stability: The ¹³C and ¹⁵N labels are isotopically stable and less prone to back-exchange compared to deuterium labels, which can sometimes exchange with protons from the solvent.[3]
-
Mass Difference: The introduction of ¹³C and ¹⁵N provides a significant mass difference from the native analyte, minimizing the risk of isotopic cross-talk.
Alternative Internal Standards:
-
Deuterated 2-Thiouracil (e.g., 2-Thiouracil-d₄): While generally effective, deuterated standards may exhibit different chromatographic behavior and are potentially susceptible to isotopic exchange.[4]
-
Structural Analogs (e.g., 5,6-Dimethyl-2-thiouracil): These compounds are structurally similar to 2-thiouracil and can be a more cost-effective option. However, their ionization efficiency and behavior during sample preparation may not perfectly match that of the analyte, potentially leading to less accurate correction for matrix effects.[4]
Performance Data in Validation Studies
The following tables summarize the performance characteristics of analytical methods for 2-thiouracil using different internal standards, as reported in various validation studies. It is important to note that these studies were not designed as direct head-to-head comparisons of the internal standards, and thus the results should be interpreted as indicative of the performance of the specific method as a whole.
Table 1: Method Performance for 2-Thiouracil Analysis in Bovine Urine
| Parameter | Method using Unspecified IS[5] |
| Internal Standard | Not Specified |
| Matrix | Bovine Urine |
| Concentration | 10 µg/L |
| Trueness (%) | 94 - 97 |
| Intra-day Precision (%RSD) | < 5 |
| Inter-day Precision (%RSD) | < 8 |
Table 2: Method Performance for Thyrostat Analysis in Animal Muscle Tissues
| Parameter | HILIC-MS/MS Method[6] |
| Internal Standard | Isotopically labelled internal standards |
| Matrix | Bovine Muscle Tissue |
| LOD (ng/g) | 4.1 |
| Recovery (%) | 76.6 - 102 |
| Repeatability (%RSD) | 5.5 - 14 |
| Within-laboratory Reproducibility (%RSD) | up to 19 |
| Matrix Effect (%) | +16.1 |
Table 3: Comparative Performance of a Stable Isotope-Labeled vs. Analog Internal Standard for Everolimus (as a model) [7]
| Parameter | Everolimus-d₄ (SIL IS) | 32-desmethoxyrapamycin (Analog IS) |
| LLOQ (ng/mL) | 1.0 | 1.0 |
| Analytical Recovery (%) | 98.3 - 108.1 | 98.3 - 108.1 |
| Total CV (%) | 4.3 - 7.2 | 4.3 - 7.2 |
| Correlation with Reference Method (r) | > 0.98 | > 0.98 |
| Slope vs. Reference Method | 0.95 | 0.83 |
Experimental Protocols
Method 1: Analysis of 2-Thiouracil in Bovine Urine[5]
-
Sample Stabilization: Add hydrochloric acid and ethylenediaminetetraacetic acid to the urine sample.
-
Derivatization: Derivatize the analytes with 3-iodobenzyl bromide.
-
Cleanup: Perform solid-phase extraction (SPE) using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.
-
Analysis: Analyze the extract by LC-MS/MS.
Method 2: Multi-Residue Analysis of Thyrostats in Animal Muscle Tissues[6]
-
Extraction: Extract the homogenized tissue sample with a mixture of acetonitrile and water (80/20, v/v).
-
Cleanup: Perform dispersive solid-phase extraction (d-SPE) with C18 sorbent and partition with hexane.
-
Analysis: Analyze the final extract using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). The internal standards are added at the beginning of the procedure. Standard addition calibration is used to compensate for matrix effects.
Experimental Workflow for 2-Thiouracil Analysis
The following diagram illustrates a typical workflow for the analysis of 2-thiouracil in biological samples using an internal standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Home - Cerilliant [cerilliant.com]
- 4. scispace.com [scispace.com]
- 5. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Residue Analysis of Thyreostats in Animal Muscle Tissues by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry: A Thorough Chromatographic Study [mdpi.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating 2-Thiouracil Bioanalysis: A Comparative Guide to Internal Standards
The accurate quantification of 2-thiouracil, a thyrostatic drug illicitly used as a growth promoter in livestock, is paramount for ensuring food safety. The European Union has banned its use in food-producing animals, necessitating robust and reliable analytical methods for its detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, with the choice of internal standard being a critical factor for method accuracy and precision. This guide provides a comparative overview of different internal standards used in 2-thiouracil assays, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate standard for their applications.
The Crucial Role of Internal Standards
Internal standards are indispensable in quantitative LC-MS/MS analysis as they compensate for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring accurate quantification. For 2-thiouracil analysis, two main categories of internal standards are commonly employed: isotopically labeled analogues and structurally similar compounds.
Comparative Analysis of Internal Standards
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Linearity (R²) |
| Propylthiouracil-d5 | 2-thiouracil, 6-methyl-2-thiouracil, 6-propyl-2-thiouracil, 6-phenyl-2-thiouracil, Tapazole | Faeces | Not explicitly stated, but method validated according to 2002/657/EC | < 20 | < 20 | > 0.99 |
| 5,6-dimethyl-2-thiouracil (DMTU) | 2-thiouracil, 6-methyl-2-thiouracil, 6-propyl-2-thiouracil, 6-phenyl-2-thiouracil, Tapazole | Bovine Urine & Thyroid Gland | 96 - 104 | < 20 | < 21 | > 0.982 |
| 6-methyl-2-thiouracil | 2-thiouracil | Bovine Urine | Trueness: 94 - 97 | < 5 | < 8 | Not explicitly stated, but method validated |
Table 1: Performance Comparison of Different Internal Standards for 2-Thiouracil Analysis from Various Studies.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols from the studies cited in the comparison table.
Method 1: Analysis of Thyreostats in Faeces using Propylthiouracil-d5 as Internal Standard
-
Sample Preparation:
-
Homogenize 1 g of faeces with a mixture of methanol and buffer (pH=8).
-
Perform derivatization of the analytes with 3-iodobenzylbromide.
-
The derivatives are then ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: SB-C18 (50 x 2.1 mm; 1.8 µm, Agilent)
-
Mobile Phase: Gradient elution with acetonitrile/0.1% acetic acid.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Method 2: Determination of Thyreostats in Bovine Urine and Thyroid Glands using 5,6-dimethyl-2-thiouracil (DMTU) as Internal Standard[1]
-
Sample Preparation:
-
For urine: Dilute the sample with a suitable buffer.
-
For thyroid gland: Homogenize the tissue and perform a salting-out assisted liquid-liquid extraction.
-
Spike the samples with the internal standard (DMTU) at a concentration of 10 µg L⁻¹ or µg kg⁻¹.
-
The extracted samples are then analyzed by HPLC-MS/MS without a derivatization step.
-
-
LC-MS/MS Conditions:
-
HPLC System: Not specified.
-
Mass Spectrometer: Triple-quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Method 3: Quantification of Thiouracils in Bovine Urine using 6-methyl-2-thiouracil as a marker for natural occurrence[2]
-
Sample Preparation:
-
Stabilize the analytes in the urine sample by adding hydrochloric acid and ethylenediaminetetraacetic acid.
-
Perform derivatization with 3-iodobenzyl bromide.
-
Clean up the sample using a divinylbenzene-N-vinylpyrrolidone copolymer cartridge.
-
The cleaned-up sample is then subjected to LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
The specific LC-MS/MS parameters were not detailed in the abstract. However, the method was validated for the determination of 2-thiouracil, 4-thiouracil, and 6-methyl-2-thiouracil at a concentration of 10 μg/L.
-
Visualizing the Workflow and Logic
To better understand the analytical process and the decision-making involved in selecting an internal standard, the following diagrams are provided.
Caption: A generalized experimental workflow for the analysis of 2-thiouracil using LC-MS/MS.
Caption: Logical considerations for the selection of an internal standard for 2-thiouracil analysis.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method for 2-thiouracil. While isotopically labeled standards, such as deuterated analogues, are generally considered the gold standard due to their ability to closely mimic the analyte's behavior, structural analogues can also provide acceptable performance, often at a lower cost. The data presented in this guide, compiled from various studies, demonstrates that both approaches can yield methods with good accuracy and precision. Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budgetary constraints. Researchers are encouraged to perform a thorough method validation to ensure the chosen internal standard is fit for its intended purpose.
A Comparative Guide to Determining the Limit of Detection and Quantification for 2-Thiouracil Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of 2-thiouracil, a compound of interest in both clinical and veterinary settings. Understanding the sensitivity of these methods is crucial for accurate monitoring and research. This document outlines the performance of key analytical techniques, supported by experimental data, to aid in selecting the most appropriate method for your specific research needs.
Comparison of Analytical Methods for 2-Thiouracil Analysis
The choice of analytical method for 2-thiouracil analysis significantly impacts the achievable limits of detection and quantification. This section compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Quantitative Data Summary
The following tables summarize the reported LOD and LOQ values for 2-thiouracil and related compounds across different analytical platforms and matrices.
Table 1: LC-MS/MS Methods
| Analyte | Matrix | LOD | LOQ |
| 2-Thiouracil | Bovine Urine | - | 10 µg/L[1] |
| 2-Thiouracil | Milk | 0.07 µg/L | 0.20 µg/L |
| 2-Thiouracil | Cheese | 0.05 µg/kg | 0.16 µg/kg |
| 2-Thiouracil | Animal Tissue | 2 µg/kg | -[2] |
Table 2: HPLC-UV Methods
| Analyte | Matrix | LOD | LOQ |
| Uracil | Plasma | - | 2.5 ng/mL |
| Dihydrouracil | Plasma | - | 6.75 ng/mL |
Table 3: GC-MS Methods
| Analyte | Matrix | LOD | LOQ |
| 2-Thiouracil | Animal Tissue | 2 µg/kg | -[2] |
| 6-Methyl-2-thiouracil | Animal Tissue | 2 µg/kg | -[2] |
| 6-Propyl-2-thiouracil | Animal Tissue | 2 µg/kg | -[2] |
Table 4: Capillary Electrophoresis Methods
| Analyte | Matrix | LOD | LOQ |
| Uracil | Aqueous Buffer | 0.8 - 1.8 µg/mL | 2 µg/mL[3] |
| Uracil (with stacking) | Aqueous Buffer | 0.05 µg/mL | -[3] |
| Pyrimidine derivatives | Urine | 0.85 - 4.28 µmol/L | 5 µmol/L[4] |
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. This section provides an overview of the key experimental protocols for the determination of LOD and LOQ based on established guidelines, such as those from the International Council for Harmonisation (ICH).[5][6][7][8]
General Procedure for LOD and LOQ Determination (Based on ICH Guidelines)
The determination of LOD and LOQ is a critical part of analytical method validation. The following steps outline a general approach:
-
Method Selection and Optimization: Choose the most suitable analytical technique (e.g., LC-MS/MS, HPLC-UV) and optimize the experimental parameters for the analysis of 2-thiouracil.
-
Preparation of Calibration Standards: Prepare a series of calibration standards of 2-thiouracil in a relevant blank matrix at concentrations spanning the expected LOD and LOQ.
-
Analysis of Blank Samples: Analyze a sufficient number of blank samples (typically 10 or more) to determine the standard deviation of the background noise.
-
Construction of a Calibration Curve: Analyze the calibration standards and construct a calibration curve by plotting the instrument response against the analyte concentration.
-
Calculation of LOD and LOQ: The LOD and LOQ can be calculated using one of the following methods:
-
Based on the Standard Deviation of the Blank:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Based on the Signal-to-Noise Ratio:
-
LOD is typically determined at a signal-to-noise ratio of 3:1.
-
LOQ is typically determined at a signal-to-noise ratio of 10:1.
-
-
-
Experimental Verification: Prepare and analyze a series of samples at concentrations near the calculated LOD and LOQ to confirm the reliability of the determined values.
Key Experimental Workflow
The following diagram illustrates the general workflow for determining the LOD and LOQ of an analytical method.
Figure 1: General workflow for determining LOD and LOQ.
Understanding the Relationship Between LOD and LOQ
The Limit of Detection (LOD) and the Limit of Quantification (LOQ) are fundamental concepts in analytical chemistry that define the performance and limitations of a measurement method.
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with an acceptable level of precision and accuracy. It signifies the presence of the analyte.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. At the LOQ, the analyte can be reliably quantified.
The following diagram illustrates the hierarchical relationship between the analytical signal, the limit of blank (LOB), LOD, and LOQ.
Figure 2: Relationship between LOB, LOD, and LOQ.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel approach for simultaneous determination of 2-mercaptobenzimidazole and derivatives of 2-thiouracil in animal tissue by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 8. biopharminternational.com [biopharminternational.com]
Assessing 2-Thiouracil Assays: A Comparative Guide to Linearity and Range Using 2-Thiouracil-¹³C,¹⁵N₂
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-thiouracil, establishing the linearity and dynamic range of the analytical method is a critical step in method validation. This ensures that the measured response of the instrument is directly proportional to the concentration of the analyte over a specific range. The use of a stable isotope-labeled internal standard, such as 2-Thiouracil-¹³C,¹⁵N₂, is a widely accepted practice in mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby enhancing the accuracy and precision of quantification.
This guide provides a comparative overview of the linearity and range of different analytical methods for 2-thiouracil, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing an isotopically labeled internal standard.
Comparison of Analytical Method Performance
The following table summarizes the linearity and range of a validated Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method, which commonly employs a stable isotope-labeled internal standard like 2-Thiouracil-¹³C,¹⁵N₂, and a spectrophotometric method as an alternative.
| Parameter | HILIC-MS/MS with Isotope-Labeled Internal Standard | Spectrophotometric Method |
| Analyte | 2-Thiouracil | 2-Thiouracil |
| Internal Standard | Isotopically Labeled 2-Thiouracil (e.g., 2-Thiouracil-¹³C,¹⁵N₂) | Not Applicable |
| Linearity (R²) | > 0.99[1][2] | Not explicitly stated, but a linear calibration curve was established. |
| Linear Range | Typically in the ng/mL to µg/mL range (Specific range not detailed in abstract) | 1.5 µg/mL to 15 µg/mL[3] |
| Matrix | Bovine Muscle Tissue, Animal Feed[1][2] | Animal Tissue[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for the HILIC-MS/MS and spectrophotometric methods.
HILIC-MS/MS Method for 2-Thiouracil in Bovine Muscle Tissue
This protocol is based on a validated method for the simultaneous determination of several thyreostats, including 2-thiouracil.[2]
1. Sample Preparation:
-
Homogenize 2 g of bovine muscle tissue.
-
Add an appropriate amount of 2-Thiouracil-¹³C,¹⁵N₂ internal standard solution.
-
Extract the analytes with a mixture of acetonitrile and water (80/20, v/v).
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup with C18 sorbent.
-
Further purify the extract by hexane partitioning.
-
Evaporate the final extract to dryness and reconstitute in the mobile phase for analysis.
2. HILIC-MS/MS Analysis:
-
Chromatographic Column: An amide-based stationary phase column suitable for HILIC.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-thiouracil and 2-Thiouracil-¹³C,¹⁵N₂.
3. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank matrix extracts with known concentrations of 2-thiouracil and a fixed concentration of the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of 2-thiouracil to the peak area of the internal standard against the concentration of 2-thiouracil.
-
Determine the concentration of 2-thiouracil in the samples from the calibration curve.
Spectrophotometric Method for 2-Thiouracil in Animal Tissue
This protocol is based on a multivariate calibration method for the simultaneous determination of 2-thiouracil and 2-mercaptobenzimidazole.[3]
1. Sample Preparation:
-
Homogenize the animal tissue sample.
-
Extract 2-thiouracil from the tissue using a suitable solvent.
-
Prepare a series of standard solutions of 2-thiouracil in the same solvent.
2. Spectrophotometric Analysis:
-
Record the absorption spectra of the sample extracts and standard solutions in the range of 200 to 350 nm.
3. Calibration and Quantification:
-
Develop a concentration model using multivariate calibration methods such as partial least squares (PLS) or principal component regression (PCR).
-
The calibration curve is established based on the absorption spectra of the standard mixtures.
-
Quantify the concentration of 2-thiouracil in the sample extracts using the developed calibration model.
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes.
Caption: Workflow for 2-Thiouracil Analysis by LC-MS/MS.
Caption: Spectrophotometric Analysis and Calibration Workflow.
References
- 1. Validation of a quantitative method using liquid chromatography coupled to multiple mass spectrometry for thiouracil in feedstuffs used in animal husbandry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous spectrophotometric determination of 2-thiouracil and 2-mercaptobenzimidazole in animal tissue using multivariate calibration methods: concerns and rapid methods for detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Thiouracil-¹³C,¹⁵N₂: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 2-Thiouracil-¹³C,¹⁵N₂, a compound suspected of being a carcinogen, requiring careful handling and disposal as hazardous waste.[1][2] Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling 2-Thiouracil-¹³C,¹⁵N₂, it is crucial to recognize its potential hazards and utilize appropriate personal protective equipment.
Hazards:
-
Carcinogenicity: Classified as a Category 2 carcinogen, meaning it is suspected of causing cancer.[1][2]
-
Health Hazards: Avoid inhalation, ingestion, and contact with skin and eyes.[3]
Required Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves. Nitrile rubber gloves with a thickness of >0.11 mm are recommended.[4]
-
Eye Protection: Use safety goggles with side protection.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][5]
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
| Spill Scenario | Containment and Cleanup Procedure |
| Small Spill | 1. Ensure adequate ventilation.[3]2. Mechanically recover the product by sweeping or vacuuming.[5]3. Place the spilled material into a suitable, labeled, and sealed container for disposal.[3] |
| Large Spill | 1. Evacuate the area.[5]2. Prevent the substance from entering drains or waterways.[1][4]3. Cover drains if necessary.[1]4. Collect, bind, and pump off the spilled material.[1]5. Contact your institution's environmental health and safety (EHS) department for assistance. |
Disposal Procedures
2-Thiouracil-¹³C,¹⁵N₂ and its containers must be disposed of as hazardous waste.[4] Do not flush it down the drain or dispose of it with regular trash.[3][4]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste material, including any contaminated PPE and spill cleanup materials, in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is kept closed when not in use.[3]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("2-Thiouracil-¹³C,¹⁵N₂"), and any other information required by your institution's EHS department.
-
-
Storage:
-
Final Disposal:
Disposal Workflow Diagram
Caption: Disposal Workflow for 2-Thiouracil-¹³C,¹⁵N₂
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
